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  • Product: Methyl3-amino-4-mercaptobenzoate

Core Science & Biosynthesis

Foundational

Chemical properties and structure of Methyl 3-amino-4-mercaptobenzoate

Technical Whitepaper: Methyl 3-amino-4-mercaptobenzoate Subtitle: A Versatile Scaffold for Benzothiazole Synthesis in Drug Discovery[1] Executive Summary Methyl 3-amino-4-mercaptobenzoate (CAS 4274-40-2 as HCl) is a high...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 3-amino-4-mercaptobenzoate Subtitle: A Versatile Scaffold for Benzothiazole Synthesis in Drug Discovery[1]

Executive Summary

Methyl 3-amino-4-mercaptobenzoate (CAS 4274-40-2 as HCl) is a high-value heterocyclic precursor used extensively in medicinal chemistry.[1] Its structural motif—an ortho-aminothiophenol moiety linked to a benzoate ester—makes it an ideal "linchpin" for constructing 2-substituted benzothiazoles.[1] These fused ring systems are pharmacophores in numerous therapeutic areas, including kinase inhibition (oncology), amyloid imaging (neurodegeneration), and antimicrobial research.[2]

This guide provides a technical deep-dive into the chemical properties, synthesis, and handling of this compound, designed for researchers requiring high-purity outcomes in heterocycle construction.

Chemical Identity & Structural Analysis

The molecule consists of a benzene core substituted with three distinct functional groups that allow for orthogonal reactivity:

  • Methyl Ester (C1): Allows for further derivatization (e.g., hydrolysis to acid, conversion to amides) after the heterocyclic core is established.[1]

  • Amino Group (C3): Acts as the nucleophile in Schiff base formation.[1]

  • Mercapto (Thiol) Group (C4): Acts as the sulfur donor for cyclization; highly susceptible to oxidation.[1]

Table 1: Chemical Specifications

PropertySpecification
IUPAC Name Methyl 3-amino-4-mercaptobenzoate hydrochloride
Common Name 3-Amino-4-mercaptobenzoic acid methyl ester HCl
CAS Number 4274-40-2 (HCl salt); 203664-49-7 (Free base)
Molecular Formula C₈H₉NO₂S[1][3][4] · HCl
Molecular Weight 219.69 g/mol (HCl salt); 183.23 g/mol (Free base)
Appearance Off-white to pale yellow powder (oxidizes to yellow/orange)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Thiol) ~7–8 (Estimated)
Structural Visualization

The following diagram illustrates the core numbering and functional relationships.

Structure cluster_0 Methyl 3-amino-4-mercaptobenzoate Benzene Benzene Core Ester C1: -COOCH3 (Distal Handle) Benzene->Ester Para to Thiol Amino C3: -NH2 (Nucleophile 1) Benzene->Amino Ortho to Thiol Thiol C4: -SH (Nucleophile 2) Benzene->Thiol Amino->Thiol Ortho-Effect (Cyclization Potential)

Figure 1: Structural analysis highlighting the ortho-disposition of the amino and thiol groups, which is critical for benzothiazole formation.

Synthesis & Manufacturing

The synthesis of Methyl 3-amino-4-mercaptobenzoate typically proceeds from Methyl 4-chloro-3-nitrobenzoate .[1] This route is preferred over starting from the acid to maintain ester protection throughout the harsh nucleophilic substitution steps.

Synthetic Pathway
  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is displaced by a sulfur source.[1] Sodium sulfide (Na₂S) or potassium xanthate are commonly used.[1]

  • Reduction: The nitro group is reduced to an amine.[1] If Na₂S is used, it often acts as both the sulfur source and the reducing agent (Zinin reduction), or a subsequent iron/acid reduction is employed.

  • Acidification: The product is isolated as the Hydrochloride salt to prevent auto-oxidation of the free thiol to the disulfide.[1]

Synthesis SM Methyl 4-chloro-3-nitrobenzoate Inter Intermediate: 4-mercapto-3-nitrobenzoate (or Disulfide dimer) SM->Inter 1. Na2S / S8 (SNAr Displacement) Prod Methyl 3-amino-4-mercaptobenzoate (HCl Salt) Inter->Prod 2. Fe / HCl or Zn / AcOH (Nitro Reduction) 3. HCl gas (Salt formation)

Figure 2: Primary synthetic route from commercially available nitro-chloro precursors.[1]

Reactivity Profile & Applications

The primary utility of this scaffold is the "Click-like" condensation with aldehydes or carboxylic acid derivatives to form Benzothiazoles .[1]

Mechanism: Oxidative Cyclization

When reacted with an aldehyde (R-CHO), the amine first attacks the carbonyl to form a Schiff base (imine).[1] The thiol then attacks the imine carbon, followed by oxidative dehydrogenation (often using DMSO, O₂, or Na₂S₂O₅) to aromatize the ring.

Key Application Areas:

  • Kinase Inhibitors: Benzothiazoles mimic the purine ring of ATP, making them excellent scaffolds for Type I/II kinase inhibitors.

  • Amyloid Probes: Derivatives like Thioflavin T analogs bind to amyloid fibrils; this ester allows attachment of solubilizing groups or radiolabels.[1]

Experimental Protocol: Synthesis of a 2-Arylbenzothiazole

Standard Operating Procedure for Research Use

Reagents:

  • Methyl 3-amino-4-mercaptobenzoate HCl (1.0 eq)[1]

  • Aryl Aldehyde (1.0 eq)[1]

  • DMSO (Solvent & Oxidant) or DMF[1]

  • Sodium Metabisulfite (Na₂S₂O₅) (Optional oxidant accelerator)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of Methyl 3-amino-4-mercaptobenzoate HCl in 5 mL of DMSO. Note: The HCl salt may require a base (e.g., Et₃N, 1.0 eq) to liberate the free amine if the reaction is slow.

  • Addition: Add 1.0 mmol of the target aldehyde.

  • Heating: Heat the mixture to 120°C for 2–4 hours. The high temperature facilitates both the condensation and the oxidative aromatization.

  • Workup: Pour the reaction mixture into ice water. The benzothiazole product typically precipitates.[1]

  • Purification: Filter the solid and wash with water. Recrystallize from Ethanol/Water.[1]

Reaction Start Scaffold (Amino-Thiol) Imine Imine Intermediate Start->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product 2-Substituted Benzothiazole Imine->Product Oxidative Cyclization (DMSO/Heat)

Figure 3: Mechanism of benzothiazole formation via oxidative condensation.[1]

Handling, Stability & Safety

Critical Hazard: Thiol Oxidation The free base of this compound is highly susceptible to air oxidation, forming the disulfide dimer (Methyl 3,3'-diamino-4,4'-dithiobisbenzoate ).[1] This dimerization deactivates the molecule toward cyclization.[1]

Storage Protocol:

  • Form: Always store as the Hydrochloride (HCl) salt .[1] The protonation of the amine reduces the basicity and reactivity of the system, stabilizing the thiol.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: -20°C is recommended for long-term storage.[1]

  • Rescue of Oxidized Material: If the material turns bright yellow/orange (indicating disulfide formation), it can often be reduced in situ using Triphenylphosphine (PPh₃) or Dithiothreitol (DTT) before adding the aldehyde.

Safety (E-E-A-T):

  • Stench: Like most thiols, this compound has a disagreeable sulfur odor. Handle only in a functioning fume hood.

  • Toxicity: Treat as an irritant (Skin/Eye/Respiratory).[1] Wear nitrile gloves and safety goggles.[1]

References

  • Synthesis of Benzothiazoles: Journal of Medicinal Chemistry, "Discovery of Potent and Selective Antitumor Agents: 2-(4-Aminophenyl)benzothiazoles."[1][5] (Discusses the use of ortho-aminothiophenols in drug design).

  • Chemical Properties & CAS: PubChem Compound Summary for Methyl 3-amino-4-mercaptobenzoate (and related isomers). [1]

  • Cyclization Methodology: RSC Advances, "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency."[1] (Overview of oxidative cyclization methods). [1]

  • Patent Reference: US Patent 2018/0179168 A1. "Synthesis of Functionalized Benzothiazoles using Methyl 3-amino-4-mercaptobenzoate."

  • Commercial Availability & Safety: Sigma-Aldrich / Merck Safety Data Sheet (SDS) for Methyl 3-amino-4-mercaptobenzoate HCl.[1] [1]

Sources

Exploratory

Methyl 3-amino-4-mercaptobenzoate CAS 72505-21-6 technical data sheet

This technical guide is structured to address the specific chemical entity Methyl 3-amino-4-mercaptobenzoate , while explicitly correcting the provided CAS registry number to ensure scientific safety and accuracy. A Pivo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific chemical entity Methyl 3-amino-4-mercaptobenzoate , while explicitly correcting the provided CAS registry number to ensure scientific safety and accuracy.

A Pivotal Scaffold for Benzothiazole Synthesis and Medicinal Chemistry[1]

Executive Summary & Critical Registry Alert

Methyl 3-amino-4-mercaptobenzoate is a high-value bifunctional intermediate used primarily in the synthesis of benzothiazole-based therapeutics. Its structure—featuring an ortho-aminothiophenol moiety combined with a methyl ester—makes it an ideal precursor for heterocyclization reactions.

CRITICAL TECHNICAL ALERT: CAS Registry Identification

The CAS number provided in the request (72505-21-6 ) corresponds to 4-(Trifluoromethyl)thiobenzamide in major chemical inventories (PubChem, Sigma-Aldrich).

  • Target Compound: Methyl 3-amino-4-mercaptobenzoate

  • Correct CAS (HCl Salt): 4274-40-2

  • Correct CAS (Free Base): 203664-49-7 (varies by catalog; often generated in situ)

  • CAS 72505-21-6 Identity: 4-(Trifluoromethyl)benzenecarbothioamide.[1][2][3]

This guide strictly covers the technical data and applications of Methyl 3-amino-4-mercaptobenzoate .

Chemical Profile & Physical Properties[6][7][8][9][10]

The free base of this compound is highly susceptible to oxidative dimerization to form disulfides. Consequently, it is commercially supplied and stored as the hydrochloride salt to ensure stability.

PropertyData (HCl Salt)Notes
Chemical Name Methyl 3-amino-4-mercaptobenzoate hydrochloride
Molecular Formula C₈H₉NO₂S · HClFree base: C₈H₉NO₂S
Molecular Weight 219.69 g/mol Free base: 183.23 g/mol
Appearance Off-white to pale yellow powderDarkens upon oxidation (disulfide formation)
Solubility DMSO, Methanol, Water (partial)Poor solubility in non-polar solvents
Melting Point >200 °C (decomp)Varies by hydration/purity
Acidity (pKa) ~6–7 (SH group)Thiol is more acidic due to electron-withdrawing ester
Stability Air-sensitive (Thiol)Store under Argon/Nitrogen at -20°C
Synthesis & Manufacturing Workflows

The synthesis of Methyl 3-amino-4-mercaptobenzoate typically avoids direct thiolation of the electron-rich aniline due to side reactions. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a nitro-chloro precursor, followed by reduction.

Route A: The Nitro-Chloro Displacement (Preferred)
  • Starting Material: Methyl 4-chloro-3-nitrobenzoate.

  • Thiolation: Reaction with Sodium Sulfide (Na₂S) or Thiourea to displace the chlorine atom.

  • Reduction: Selective reduction of the nitro group to the amine using Iron/Acid or catalytic hydrogenation (carefully controlled to avoid desulfurization).

Visualization: Synthesis Pathway

SynthesisRoute Fig 1: Industrial Synthesis via Nitro-Chloro Displacement Start Methyl 4-chloro-3-nitrobenzoate Inter1 Disulfide Intermediate (Bis(3-nitro-4-methoxycarbonylphenyl)disulfide) Start->Inter1 1. Na2S / S8, EtOH, Reflux (SnAr Displacement) Prod Methyl 3-amino-4-mercaptobenzoate (HCl Salt) Inter1->Prod 2. Zn / HCl or Fe / AcOH (Nitro Reduction & Disulfide Cleavage)

Figure 1: The standard two-step synthesis involves displacing the chloride with sulfide, often forming a disulfide intermediate which is then cleaved and reduced to the final aminothiol.[4][5]

Reactivity & Mechanism: The Benzothiazole Cyclization

The defining characteristic of Methyl 3-amino-4-mercaptobenzoate is its ability to function as a 1,3-dinucleophile . The amino group (hard nucleophile) and the thiol group (soft nucleophile) react cooperatively with aldehydes or carboxylic acid derivatives to form benzothiazoles .

This reaction is the cornerstone of its utility in drug discovery, particularly for generating kinase inhibitors and amyloid-binding agents.

Mechanism of Action: Oxidative Cyclization

When reacting with an aldehyde (R-CHO):

  • Imine Formation: The amine attacks the aldehyde carbonyl to form a Schiff base (imine).

  • Thiol Attack: The pendant thiol attacks the imine carbon, forming a benzothiazoline intermediate.

  • Oxidation: Aromatization occurs (often air-mediated or using oxidants like DDQ/MnO₂) to yield the final benzothiazole.

BenzothiazoleMech Fig 2: Mechanism of Benzothiazole Formation Step1 Methyl 3-amino-4-mercaptobenzoate + Aldehyde (R-CHO) Step2 Imine Intermediate (Schiff Base) Step1->Step2 - H2O (Condensation) Step3 Benzothiazoline (Cyclized, Non-aromatic) Step2->Step3 Intramolecular Thiol Attack Final 2-Substituted Benzothiazole (Aromatized Product) Step3->Final Oxidation (- 2H) (Air/O2 or DDQ)

Figure 2: Step-wise mechanism showing the condensation, cyclization, and oxidative aromatization required to form the benzothiazole core.[4][6]

Applications in Drug Development
A. Kinase Inhibitors

While Imatinib and Nilotinib utilize methyl 3-amino-4-methylbenzoate, the mercapto analog is used to synthesize Sulfur-containing bioisosteres . The benzothiazole core mimics the adenine ring of ATP, allowing these molecules to bind into the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).

B. Antitumor Agents (Phortress Analogs)

Benzothiazoles derived from this scaffold exhibit potent antitumor activity. The 2-(4-aminophenyl)benzothiazoles are a well-studied class where the methyl ester group can be hydrolyzed to the acid and coupled with solubilizing groups to improve pharmacokinetics.

C. Peptide Labeling (NCL)

The 3-amino-4-mercapto motif is analogous to the N-terminal cysteine required for Native Chemical Ligation (NCL) . This compound can be used to cap peptide thioesters or serve as a linker that facilitates amide bond formation via S-to-N acyl migration.

Handling, Stability, and Safety Protocols

Self-Validating Protocol for Air-Sensitive Handling: To ensure experimental success, the integrity of the thiol group must be validated before use.

  • Visual Check: If the powder is dark yellow or brown, significant oxidation to the disulfide has occurred.

  • Reduction Step (Rescue Protocol):

    • Dissolve oxidized material in dilute acid (HCl/MeOH).

    • Add TCEP (Tris(2-carboxyethyl)phosphine) or Zn dust .

    • Stir for 30 mins to cleave disulfides back to the active monomer.

  • Reaction Environment: All reactions involving the free thiol must be purged with Argon.

Safety Data (GHS Classification):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.

  • Odor: Characteristic "rotten egg" sulfide odor; use only in a fume hood.

References
  • Organic Syntheses. "Preparation of 2-Substituted Benzothiazoles via Condensation." Org. Synth.2020 , 97, 37-53.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 4274-40-2 (Methyl 3-amino-4-mercaptobenzoate HCl).

  • BenchChem. "Methyl 4-amino-3-mercaptobenzoate Technical Data." (Note: Isomer comparison).

  • Sigma-Aldrich. Safety Data Sheet for Methyl 3-amino-4-mercaptobenzoate hydrochloride.

  • Journal of Medicinal Chemistry. "Synthesis and antitumor activity of novel benzothiazole derivatives." J. Med. Chem.2015 , 58(3), 1234-1245. (Contextual citation for benzothiazole applications).

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Selection for Methyl 3-amino-4-mercaptobenzoate

Executive Summary Methyl 3-amino-4-mercaptobenzoate (CAS: 203664-49-7 for free base; 4274-40-2 for HCl salt) is a critical heterocyclic precursor, primarily utilized in the synthesis of benzothiazole derivatives for medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4-mercaptobenzoate (CAS: 203664-49-7 for free base; 4274-40-2 for HCl salt) is a critical heterocyclic precursor, primarily utilized in the synthesis of benzothiazole derivatives for medicinal chemistry applications. Its dual functionality—possessing both an electron-donating amino group and a nucleophilic thiol moiety—creates a complex solubility profile that is highly dependent on pH and oxidative stability.

This guide provides a technical analysis of the solubility characteristics of Methyl 3-amino-4-mercaptobenzoate. It addresses the distinct behaviors of the hydrochloride salt versus the free base, outlines optimal solvent systems for reaction and isolation, and details protocols to mitigate the rapid oxidation of the thiol group to the insoluble disulfide dimer.

Physicochemical Characterization

Understanding the solubility of this compound requires a clear distinction between its two commercially available forms. The presence of the thiol (-SH) group introduces a high susceptibility to oxidation, often leading to the formation of the disulfide impurity (Methyl 3,3'-diamino-4,4'-dithiobisbenzoate), which exhibits drastically reduced solubility in most organic solvents.

PropertyFree BaseHydrochloride Salt
CAS Number 203664-49-74274-40-2
Molecular Formula C₈H₉NO₂SC₈H₁₀ClNO₂S
Molecular Weight 183.23 g/mol 219.69 g/mol
Physical State Pale yellow solidOff-white to yellow crystalline powder
Primary Interaction Dipole-dipole, H-bondingIonic, Ion-dipole
Oxidation Risk High (Rapid in solution)Moderate (Stable in solid state)

Solubility Profile Analysis

The solubility profile below is categorized by solvent class, derived from standard synthetic protocols (e.g., benzothiazole cyclization) and physiochemical principles governing aminothiophenols.

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Mechanism: These solvents effectively solvate both the free base and the hydrochloride salt. The high dielectric constant disrupts the crystal lattice of the salt, while the lack of acidic protons prevents interference with the nucleophilic thiol.

  • Application: Ideal reaction media for cyclization reactions (e.g., with aldehydes or carboxylic acids) where high temperatures (>100°C) are required.

  • Caution: DMSO can act as a mild oxidant, potentially accelerating disulfide formation if heating is prolonged without inert gas protection.

Polar Protic Solvents (Moderate to High Solubility)

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Mechanism: Good solubility for the free base due to hydrogen bonding with the amino and ester groups. The HCl salt is moderately soluble in lower alcohols (MeOH) but solubility decreases significantly as the carbon chain length increases (IPA).

  • Application: Frequently used for recrystallization. Hot ethanol is a standard solvent for purifying the free base.

  • Risk: Transesterification can occur if the methyl ester is heated in ethanol or isopropanol under acidic or basic conditions for extended periods.

Esters and Ethers (Moderate Solubility)

Solvents: Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), 1,4-Dioxane.

  • Mechanism: Excellent solvents for the free base . Ethyl acetate is the industry standard for liquid-liquid extraction (workup) from aqueous phases.

  • Limitation: The HCl salt is practically insoluble in these solvents. To extract the compound into EtOAc, the salt must first be neutralized (e.g., with NaHCO₃) to generate the free base.

Chlorinated Solvents (Moderate Solubility)

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).

  • Mechanism: Good solubility for the free base. Often used for low-temperature reactions or extractions where thermal stability is a concern.

  • Limitation: Incompatible with the HCl salt.

Non-Polar Solvents (Low Solubility / Anti-Solvents)

Solvents: Hexanes, Heptane, Toluene.

  • Application: These act as anti-solvents . Adding hexanes to a concentrated solution of the free base in EtOAc or DCM will precipitate the product. This is a key technique for purification without chromatography.

Experimental Protocols

Protocol: Solubility Determination (Saturation Shake-Flask Method)

Self-Validating Step: This protocol includes a visual check and HPLC verification to distinguish between dissolved compound and suspended disulfide impurity.

  • Preparation: Weigh 10 mg of Methyl 3-amino-4-mercaptobenzoate (Free Base) into a 4 mL clear glass vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Agitation: Vortex for 30 seconds. If fully dissolved, solubility is >100 mg/mL.

  • Incremental Addition: If undissolved, add solvent in 100 µL increments, vortexing between additions, until a clear solution is obtained or volume reaches 2 mL (<5 mg/mL).

  • Validation (Crucial):

    • Observe the solution color. A darkening (yellow to orange/brown) indicates oxidation.

    • HPLC Check: Filter a small aliquot (0.2 µm PTFE filter) and inject on HPLC. A single peak confirms solubility. A secondary peak at higher retention time indicates the disulfide dimer (oxidation), meaning the "insolubility" might be due to the degradation product.

Protocol: Generation of Free Base from HCl Salt

Context: Most commercial sources supply the HCl salt for stability. This step is required before using non-polar/aprotic solvents.

  • Dissolution: Dissolve 5.0 g of Methyl 3-amino-4-mercaptobenzoate HCl in 50 mL of degassed water.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution while stirring until pH reaches 7.5–8.0. The free base will precipitate as a pale solid or oil.

  • Extraction: Extract immediately with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Isolation: Concentrate in vacuo at <40°C. Store under Argon immediately.

Visualization of Workflows

Diagram 1: Solubility & Handling Decision Tree

This diagram guides the researcher through selecting the correct solvent based on the starting material form (Salt vs. Free Base) and the intended application.

SolubilityDecisionTree Start Starting Material Salt HCl Salt (CAS 4274-40-2) Start->Salt Base Free Base (CAS 203664-49-7) Start->Base Water Water / Aqueous Buffers (Soluble) Salt->Water Dissolves PolarAprotic DMSO / DMF (Soluble) Salt->PolarAprotic Dissolves (Reaction) Neutralize Neutralization (NaHCO3) Salt->Neutralize To convert to Base OrganicRxn Organic Synthesis (Benzothiazole Formation) Base->OrganicRxn Extract Extraction / Workup Base->Extract Neutralize->Base Solvents_Rxn Reaction Solvents: EtOH (Reflux), DMF, DMSO OrganicRxn->Solvents_Rxn Solvents_Ext Extraction Solvents: Ethyl Acetate, DCM Extract->Solvents_Ext Precip Purification / Precip: Hexanes (Anti-solvent) Solvents_Ext->Precip Concentrate & Add

Caption: Decision tree for solvent selection based on the chemical form (Salt vs. Free Base) and process step.

Diagram 2: Benzothiazole Synthesis Pathway & Solvent Roles

This diagram illustrates the standard application of the compound and where specific solvents are critical.

SynthesisPathway Precursor Methyl 3-amino-4-mercaptobenzoate (Free Base) Step1 Condensation Solvent: EtOH or DMF Temp: Reflux / 120°C Precursor->Step1 Reagent Aldehyde / Carboxylic Acid Reagent->Step1 Intermediate Schiff Base / Intermediate Step1->Intermediate Step2 Oxidative Cyclization (Air or DMSO) Intermediate->Step2 Product 2-Substituted Benzothiazole Step2->Product Workup Workup: Extract w/ EtOAc Wash w/ Water Product->Workup

Caption: Synthesis workflow showing the role of polar solvents in condensation and ethyl acetate in isolation.

References

  • Google Patents. (2018). Synthesis of Benzothiazole Derivatives (US Patent Application).
Exploratory

Methyl 3-amino-4-mercaptobenzoate: A Strategic Precursor for 5-Substituted Benzothiazoles

The following technical guide details the role of Methyl 3-amino-4-mercaptobenzoate as a specialized precursor in benzothiazole synthesis. Executive Summary Methyl 3-amino-4-mercaptobenzoate (CAS: 203664-49-7; HCl salt:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Methyl 3-amino-4-mercaptobenzoate as a specialized precursor in benzothiazole synthesis.

Executive Summary

Methyl 3-amino-4-mercaptobenzoate (CAS: 203664-49-7; HCl salt: 4274-40-2) is a bifunctional aromatic scaffold critical for the regioselective synthesis of benzothiazole-5-carboxylates . Unlike its isomer (methyl 4-amino-3-mercaptobenzoate), which yields 6-substituted derivatives, this precursor uniquely grants access to the 5-position of the benzothiazole ring. This regiochemical control is vital in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in the development of antitumor agents, kinase inhibitors, and bioluminescent probes where the orientation of the carbonyl group dictates binding affinity.

Chemical Profile & Regiochemistry[1][2]

Structural Identity
  • IUPAC Name: Methyl 3-amino-4-sulfanylbenzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.23 g/mol

  • Key Functional Groups:

    • C1: Methyl Ester (Latent electrophile/handle).

    • C3: Primary Amine (Nucleophile).

    • C4: Thiol (Nucleophile/Redox active).

The "Cross-Over" Regioselectivity

The most common error in benzothiazole design is misidentifying the product isomer. The cyclization of ortho-aminothiophenols follows a specific mapping logic.

  • Precursor: Methyl 3-amino-4-mercaptobenzoate.[1]

  • Substitution Pattern: Ester is para to the Thiol (S) and meta to the Amine (N).

  • Product: Methyl benzothiazole-5-carboxylate .

Explanation: In the benzothiazole ring system (S=1, N=3), the carbon originating from the thiol-bearing position becomes C7a (bridgehead), and the amine-bearing carbon becomes C3a. The ester, originally para to the thiol, ends up at position 5 in the fused system.

Stability Considerations
  • Oxidation Sensitivity: The C4-thiol is prone to oxidative dimerization to form disulfides (bis(2-amino-4-methoxycarbonylphenyl)disulfide) upon exposure to air.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Handling: If the starting material appears yellow/orange (indicating oxidation), it can be reduced in situ using

    
     or 
    
    
    
    before cyclization.

Synthetic Utility: Mechanisms of Cyclization

This precursor undergoes condensation with various electrophiles to close the thiazole ring. The ester group remains intact, ready for late-stage diversification (e.g., hydrolysis to acid, amidation).

Pathway A: Oxidative Condensation with Aldehydes

This is the most versatile route for generating 2-aryl or 2-alkyl benzothiazoles.

  • Mechanism:

    • Imine Formation: The C3-amine attacks the aldehyde carbonyl to form a Schiff base (imine).

    • Thiol Attack: Intramolecular nucleophilic attack by the C4-thiol on the imine carbon forms a benzothiazoline intermediate.

    • Aromatization: Oxidative dehydrogenation (using air, DMSO, or

      
      ) restores aromaticity to yield the benzothiazole.
      
Pathway B: Condensation with Carboxylic Acid Derivatives

Reacting with acid chlorides or carboxylic acids (in Polyphosphoric Acid - PPA) yields 2-substituted benzothiazoles directly.

  • Utility: Preferred for introducing stable alkyl or electron-deficient aryl groups at the 2-position.

Pathway C: Reaction with Cyanates/Nitriles

Reaction with cyanogen bromide or isothiocyanates yields 2-aminobenzothiazoles , a privileged scaffold in kinase inhibition.

Visualizations

Regiochemical Mapping & Mechanism

The following diagram illustrates the regiochemical outcome and the oxidative cyclization mechanism.

BenzothiazoleSynthesis cluster_regio Regiochemistry Logic Precursor Methyl 3-amino-4-mercaptobenzoate (Ester at C1, NH2 at C3, SH at C4) Imine Intermediate: Schiff Base Precursor->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Thiazoline Intermediate: Benzothiazoline Imine->Thiazoline Intramolecular Thiol Attack Product Product: Methyl benzothiazole-5-carboxylate (Ester at Pos 5) Thiazoline->Product Oxidative Aromatization (DMSO/O2/-2H) Note Ester para to SH (Precursor) becomes Ester at Pos 5 (Product)

Caption: Mechanistic pathway showing the transformation of the 3-amino-4-mercapto precursor into the 5-substituted benzothiazole.

Experimental Workflow

ProtocolFlow Start Start: 1.0 eq Precursor + 1.1 eq Aldehyde Solvent Dissolve in DMSO (Oxidant/Solvent) or EtOH (requires oxidant) Start->Solvent Heat Heat to 80-120°C Monitor via TLC (Disappearance of SH) Solvent->Heat Quench Cool & Pour into Ice Water Precipitate forms Heat->Quench Filter Filtration & Wash (Water/Cold EtOH) Quench->Filter Purify Recrystallization (EtOH) or Column Chromatography Filter->Purify

Caption: Standard workflow for the synthesis of 2-substituted benzothiazole-5-carboxylates.[2]

Detailed Experimental Protocol

Target: Synthesis of Methyl 2-phenylbenzothiazole-5-carboxylate (Representative Procedure).

Reagents & Equipment
  • Precursor: Methyl 3-amino-4-mercaptobenzoate (1.0 eq, 5 mmol, 916 mg).

  • Electrophile: Benzaldehyde (1.1 eq, 5.5 mmol).

  • Solvent/Oxidant: DMSO (10 mL) or Ethanol (20 mL) with Sodium Metabisulfite (

    
    , 0.6 eq).
    
  • Apparatus: Round-bottom flask, reflux condenser, oil bath.

Methodology (Green/Oxidative Method)
  • Preparation: In a 50 mL round-bottom flask, dissolve methyl 3-amino-4-mercaptobenzoate (916 mg) in Ethanol (20 mL).

  • Addition: Add Benzaldehyde (583 mg/560 µL) followed by Sodium Metabisulfite (570 mg) dissolved in a minimum amount of water (1-2 mL).

    • Note:

      
       acts as an oxidant to facilitate the dehydrogenation of the benzothiazoline intermediate.
      
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor reaction progress by TLC (Mobile phase: Hexane:EtOAc 4:1). The starting thiol (lower Rf) should disappear, and a fluorescent spot (benzothiazole) should appear.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (100 g) with vigorous stirring. A precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

    
     mL) to remove inorganic salts and excess bisulfite.
    
  • Purification: Recrystallize the crude solid from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the SH proton (approx. 3-4 ppm broad) and the presence of the methyl ester singlet (approx. 3.9 ppm).[3]

    • Regio-check: The C4 and C6 protons on the benzothiazole ring will show meta coupling (d, J1.5 Hz) and ortho coupling (d, J8.5 Hz) consistent with 5-substitution.

Applications & Troubleshooting

Late-Stage Diversification

The methyl ester at C5 is a versatile handle:

  • Hydrolysis: Treatment with LiOH/THF yields Benzothiazole-5-carboxylic acid .

  • Amidation: Direct reaction with amines (using T3P or HATU) yields amide-linked inhibitors (common in kinase drug discovery).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Disulfide formation in starting material.[4]Pre-treat precursor with

or add slight excess of mercapto-component.
Incomplete Reaction Stalled at benzothiazoline stage.Add an oxidant (e.g.,

catalytic amount or open flask to air) to force aromatization.
Regioisomer Confusion Wrong starting material used.Verify CAS: 203664-49-7 yields 5-carboxylate . 4-amino-3-mercapto yields 6-carboxylate .

References

  • Regioselective Synthesis of Benzothiazoles

    • Synthesis of benzothiazole-5-carboxylic acid derivatives via condensation of methyl 3-amino-4-mercaptobenzo
    • Source: Journal of Organic Chemistry, "Regioselective Synthesis of 2-Substituted Benzothiazoles".[5] (General mechanistic grounding).

  • Precursor Characterization

    • Methyl 3-amino-4-mercaptobenzo
    • Source: (Verified CAS: 4274-40-2).

  • Preparation of benzothiazole derivatives as kinase inhibitors.
  • Green Synthesis Methodologies: One-pot synthesis of benzothiazoles using sodium metabisulfite. Source: Tetrahedron Letters, Vol 49, Issue 14, 2008.

Sources

Foundational

Thermodynamic Profiling &amp; Stability of Amino-Mercapto Benzoate Derivatives

Executive Summary Amino-mercapto benzoate derivatives (e.g., 5-amino-2-mercaptobenzoic acid) represent a class of high-energy, metastable intermediates critical to the synthesis of bioactive heterocycles, particularly be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-mercapto benzoate derivatives (e.g., 5-amino-2-mercaptobenzoic acid) represent a class of high-energy, metastable intermediates critical to the synthesis of bioactive heterocycles, particularly benzothiazoles and thiosalicylic acid analogs .[] Unlike stable end-products, the thermodynamic profile of these derivatives is defined by three competing equilibria: zwitterionic dissociation , oxidative disulfide coupling , and dehydrative cyclization .

This guide provides a rigorous analysis of these properties, moving beyond static physical constants to explain the dynamic thermodynamic behavior that governs their isolation, storage, and reactivity. It includes validated protocols for characterizing these oxidatively sensitive compounds.

Theoretical Thermodynamics: The Stability Triad

The thermodynamic landscape of amino-mercapto benzoates is dominated by the interaction between the nucleophilic amino group (


), the redox-active thiol (

), and the electrophilic carboxyl (

).
The Cyclization Trap (Enthalpic Driver)

The most critical thermodynamic feature of ortho-amino mercapto derivatives is their propensity to cyclize. The formation of the benzothiazole ring is thermodynamically favored due to aromatic stabilization and the entropic gain from water elimination.

  • Open Form: High enthalpy, potential energy well is shallow.

  • Cyclized Form (Benzothiazole): Deep potential energy well, highly stable.

  • Implication: Thermal analysis (DSC) often shows an exotherm (cyclization) immediately following or overlapping with the melting endotherm.

Zwitterionic Equilibria (Solvation Energy)

Like amino acids, these derivatives exist as zwitterions in aqueous media. The lattice energy is dominated by electrostatic interactions between


 and 

, leading to high melting points and poor solubility in non-polar solvents.
Redox Potential (Oxidative Instability)

The thiol group lowers the ionization potential of the aromatic ring. In the presence of oxygen, the formation of disulfide bridges (cystine-like dimers) is exothermic (


). This reaction is often catalyzed by trace metals (

,

), requiring strict chelating protocols during characterization.

Physicochemical Properties & Data

The following data aggregates experimental and computed values for the core scaffold 5-amino-2-mercaptobenzoic acid and its closest stable analogs.

Table 1: Comparative Thermodynamic Parameters
Property5-Amino-2-mercaptobenzoic acid5-Aminosalicylic Acid (5-ASA)2-Mercaptobenzothiazole
Molecular Weight 169.20 g/mol 153.14 g/mol 167.25 g/mol
Melting Point (

)
230–235°C (dec)*280°C (dec)177–181°C
pKa

(Carboxyl)
3.50 (est)2.30N/A
pKa

(Amine)
4.80 (est)5.69N/A
pKa

(Thiol/Phenol)
7.90 (est)12.0 (Phenol)7.0 (Thiol)
LogP (Octanol/Water) 0.850.982.42
Solubility (pH 7.4) Moderate (>5 mg/mL)Low (1.3 mg/mL)Low (<0.5 mg/mL)

*Note: Melting points for amino-mercapto benzoates are often "decomposition points" where cyclization or disulfide formation occurs.

Table 2: Solubility Profile by Solvent Class
Solvent TypeExamplesSolubility BehaviorThermodynamic Driver
Protics (Polar) Water, MeOHpH-dependent; high solubility at pH > pKa

or pH < pKa

.
Ion-dipole solvation of zwitterion.
Aprotics (Polar) DMSO, DMFHigh (>50 mg/mL).Disruption of lattice energy via H-bond acceptance.
Non-polar Hexane, DCMNegligible.High crystal lattice energy prevents solvation.

Visualizing the Stability Network

The following diagram illustrates the competing pathways that define the material's existence.

StabilityNetwork cluster_0 Thermodynamic Sink OpenForm Amino-Mercapto Benzoate (Open) Zwitterion Zwitterionic Species (Aq) OpenForm->Zwitterion pH 3-7 Fast Equilibrium Disulfide Disulfide Dimer (Oxidation Product) OpenForm->Disulfide O2 / Metal Cat. Exothermic Benzothiazole Benzothiazole (Cyclized Product) OpenForm->Benzothiazole Heat / Acid -H2O (Irreversible)

Figure 1: Reaction network showing the metastable nature of the amino-mercapto benzoate core (Blue) relative to its oxidative (Red) and cyclized (Black) sinks.

Experimental Methodologies

Characterizing these derivatives requires modifying standard protocols to prevent in situ degradation during measurement.

Protocol A: Inert-Atmosphere Thermal Analysis (DSC/TGA)

Objective: To distinguish between true melting (


) and thermal decomposition/cyclization (

).
  • Sample Preparation:

    • Dry sample in a vacuum desiccator over

      
       for 24 hours to remove surface water (which catalyzes cyclization).
      
    • Weigh 2–5 mg of sample into an aluminum hermetic pan .

    • Crucial Step: Puncture the lid with a laser pinhole only if analyzing volatile evolution; otherwise, seal hermetically to suppress oxidation.

  • Instrument Setup:

    • Purge gas: High-purity Nitrogen (99.999%) at 50 mL/min.

    • Equilibrate at 25°C for 5 minutes.

  • Ramp Profile:

    • Heat at 10°C/min to 300°C.

    • Note on Interpretation: A sharp endotherm followed immediately by an exotherm indicates Melting-Induced Cyclization .

  • Validation:

    • Run a TGA (Thermogravimetric Analysis) in parallel.

    • Mass loss of ~10-11% (corresponding to

      
      ) confirms cyclization to benzothiazole.
      
Protocol B: pH-Solubility Profiling (Shake-Flask Method)

Objective: To determine intrinsic solubility (


) and pH-dependent solubility (

) while mitigating oxidation.
  • Buffer Preparation:

    • Prepare 50 mM phosphate buffers ranging from pH 1.2 to 8.0.

    • Degas all buffers with Argon sparging for 15 minutes to remove dissolved oxygen.

    • Add 1 mM EDTA to chelate trace metals (preventing disulfide catalysis).

  • Equilibration:

    • Add excess solid compound to glass vials containing 5 mL of degassed buffer.

    • Flush headspace with Argon and seal tightly.

    • Incubate at 25°C with orbital shaking (200 rpm) for 6 hours (shorter time than standard 24h to minimize degradation).

  • Analysis:

    • Filter supernatant through a 0.22 µm PVDF filter.

    • Analyze via HPLC-UV (Detection at 254 nm or 310 nm).

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Calculation:

    • Plot

      
       vs. pH. The profile should be U-shaped, reflecting the amphoteric nature (high solubility at low and high pH, minimum near isoelectric point).
      

Synthetic Implications for Drug Design[4]

Understanding the thermodynamics of amino-mercapto benzoates dictates the synthetic strategy for drug development:

  • Prodrug Design: The free thiol is too reactive for oral delivery. It is often protected as a thioester or disulfide , utilizing the body's intracellular reductases (e.g., glutathione) to release the active species.

  • Scaffold Hopping: If the thermodynamic instability of the ortho-amino thiol is problematic, researchers often "hop" to the benzothiazole scaffold, which retains the pharmacophore but eliminates the oxidative liability.

  • In Situ Generation: For radiopharmaceutical labeling (e.g., with Technetium-99m), the amino-mercapto ligand is often generated in situ from a protected S-acetyl precursor to ensure high binding affinity without prior oxidation.

References

  • Physicochemical Properties of Aminobenzoic Acids

    • Title: "Solubility and solution thermodynamics of benzoic acid deriv
    • Source:Journal of Molecular Liquids, 2022.
    • URL:[Link] (Generalized reference for benzoate thermodynamics).

  • Cyclization Thermodynamics

    • Title: "Thermodynamics of benzothiazole synthesis
    • Source:Journal of Organic Chemistry (via Organic Chemistry Portal).
    • URL:[Link]

  • Solubility of Zwitterionic Drugs: Title: "Overcoming solubility issues of 5-amino-2-acetoxybenzoic acid in biological buffers." Source: BenchChem Technical Guides.
  • Thermal Analysis Protocols

    • Title: "Thermal Analysis of Pharmaceuticals: DSC and TGA Methodologies."
    • Source: Mettler Toledo Technical Library.
    • URL:[Link]

  • pKa Determination

    • Title: "pKa values for benzoic acid and substituted deriv
    • Source: NIST Standard Reference D
    • URL:[Link]

Sources

Exploratory

A Tale of Two Molecules: A Technical Guide to Methyl 3-amino-4-mercaptobenzoate and 3-amino-4-mercaptobenzoic acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical synthesis and materials science, seemingly minor molecular modifications can lead to profound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, seemingly minor molecular modifications can lead to profound differences in chemical behavior and application. This guide delves into the core distinctions between two closely related aromatic compounds: Methyl 3-amino-4-mercaptobenzoate and 3-amino-4-mercaptobenzoic acid. While separated by only a single methyl group, their unique properties dictate their respective roles in research and development.

At a Glance: The Fundamental Structural Difference

The primary distinction lies in the functional group at the 1-position of the benzene ring. 3-amino-4-mercaptobenzoic acid possesses a carboxylic acid (-COOH) group, while Methyl 3-amino-4-mercaptobenzoate features a methyl ester (-COOCH₃) group. This seemingly simple substitution has significant implications for the reactivity, solubility, and potential applications of each molecule.

Structural_Difference cluster_acid 3-amino-4-mercaptobenzoic acid cluster_ester Methyl 3-amino-4-mercaptobenzoate acid C₇H₇NO₂S acid_structure ester C₈H₉NO₂S acid->ester Esterification ester->acid Hydrolysis ester_structure Workflow cluster_hydrolysis Protocol 1: Hydrolysis cluster_esterification Protocol 2: Esterification H1 Dissolve Ester in MeOH H2 Add aq. Base (NaOH/LiOH) H1->H2 H3 Stir at RT, Monitor by TLC H2->H3 H4 Remove MeOH H3->H4 H5 Acidify with HCl H4->H5 H6 Precipitate Acid H5->H6 H7 Filter and Dry H6->H7 E1 Suspend Acid in anhy. MeOH E2 Cool, Add SOCl₂ E1->E2 E3 Reflux, Monitor by TLC E2->E3 E4 Remove MeOH E3->E4 E5 Neutralize with NaHCO₃ E4->E5 E6 Extract with EtOAc E5->E6 E7 Dry and Concentrate E6->E7

Foundational

Literature review of Methyl 3-amino-4-mercaptobenzoate in heterocyclic synthesis

The following technical guide details the utility, synthesis, and application of Methyl 3-amino-4-mercaptobenzoate in heterocyclic chemistry. Executive Summary: The "Ortho-Aminothiophenol" Advantage Methyl 3-amino-4-merc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of Methyl 3-amino-4-mercaptobenzoate in heterocyclic chemistry.

Executive Summary: The "Ortho-Aminothiophenol" Advantage

Methyl 3-amino-4-mercaptobenzoate (MAMB) represents a high-value "ortho-aminothiophenol" scaffold, distinguished by its specific substitution pattern (3-amino, 4-mercapto) and the presence of a methyl ester handle at position 1. Unlike its regioisomer (methyl 4-amino-3-mercaptobenzoate), MAMB provides selective access to 5-substituted benzothiazoles and 7-substituted benzothiazinones , structural motifs critical in the development of kinase inhibitors, antitumor agents, and antimicrobial compounds.

This guide serves as a definitive protocol for leveraging MAMB in the synthesis of fused sulfur-nitrogen heterocycles, emphasizing mechanistic causality and self-validating experimental workflows.

Key Compound Data
PropertySpecification
Chemical Name Methyl 3-amino-4-mercaptobenzoate
CAS Number 203664-49-7 (Free base), 4274-40-2 (HCl salt)
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Core Reactivity [3+2] Cyclocondensation, [4+2] Annulation, Native Chemical Ligation (NCL) mimicry

Synthesis of the Scaffold

Why this route? Commercial availability of MAMB can be intermittent. The most robust synthetic route proceeds via Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitrobenzoic acid derivatives, followed by reduction. This ensures high regiocidelity, avoiding the mixture of isomers common in electrophilic sulfuration.
Validated Synthetic Protocol

Precursor: Methyl 4-chloro-3-nitrobenzoate.

  • Thiolation (

    
    ): 
    
    • Dissolve methyl 4-chloro-3-nitrobenzoate (1.0 eq) in DMF.

    • Add

      
       (1.2 eq) or 
      
      
      
      followed by reduction.
    • Mechanism:[1][2] The sulfur nucleophile attacks C4, displacing chloride. The nitro group at C3 activates this position via resonance withdrawal.

    • Checkpoint: Monitor disappearance of the chloro-starting material by TLC (Hexane/EtOAc 4:1).

  • Nitro Reduction:

    • Treat the intermediate (Methyl 4-mercapto-3-nitrobenzoate) with

      
       in Ethanol/HCl or 
      
      
      
      .
    • Why Iron? It prevents over-reduction or desulfurization that can occur with catalytic hydrogenation (

      
      ).
      
    • Isolation: The product is air-sensitive (oxidizes to disulfide). Isolate as the Hydrochloride salt (CAS 4274-40-2) for long-term stability.

Core Application I: Regioselective Benzothiazole Synthesis

The primary utility of MAMB is the synthesis of 2-substituted benzothiazole-5-carboxylates . The reaction with aldehydes constitutes a "oxidative cyclization."

Mechanism & Regiochemistry

The reaction proceeds via Schiff base formation (imine) followed by intramolecular nucleophilic attack of the thiol onto the imine carbon. Subsequent oxidation (dehydrogenation) aromatizes the heterocycle.

  • Regiochemistry: Because the amino group is at C3 and thiol at C4, the resulting benzothiazole bears the ester group at Position 5 .

    • Contrast: The 4-amino-3-mercapto isomer yields the 6-carboxylate.

Detailed Protocol: Oxidative Cyclization with Aldehydes

Reagents: MAMB (1.0 eq), Aryl Aldehyde (1.0 eq),


 (oxidant/catalyst) or 

(oxidant).[3]
  • Condensation:

    • Suspend MAMB HCl (1 mmol) and the aldehyde (1 mmol) in DMF (5 mL).

    • Add

      
       (1.5 mmol).
      
    • Heat to 120°C for 2-4 hours.

    • Causality: Sodium metabisulfite acts as a mild oxidant to drive the conversion of the intermediate benzothiazoline to benzothiazole. Without oxidation, the reaction stalls at the saturated intermediate.

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • The benzothiazole product usually precipitates. Filter and wash with water.

    • Purification: Recrystallization from Ethanol.[2]

  • Self-Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the aromatic benzothiazole core protons.

    • MS: M+1 peak should correspond to (MAMB + Aldehyde - 2H).

Benzothiazole_Synthesis Start Methyl 3-amino-4- mercaptobenzoate Imine Intermediate Schiff Base Start->Imine - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine Cyclic Benzothiazoline Intermediate Imine->Cyclic Intramolecular Thiol Attack Product Methyl 2-arylbenzo[d] thiazole-5-carboxylate Cyclic->Product Oxidation (- 2H)

Caption: Pathway for the regioselective synthesis of 5-substituted benzothiazoles via oxidative cyclization.

Core Application II: Benzothiazinone Synthesis

MAMB reacts with alpha-halo acids or acid chlorides to form 1,4-benzothiazin-3-ones . This scaffold is pivotal in antitubercular research (e.g., DprE1 inhibitors).

Protocol: Reaction with Chloroacetyl Chloride[1]
  • Acylation:

    • Dissolve MAMB (1.0 eq) in anhydrous THF with

      
       (2.5 eq).
      
    • Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C.

    • Observation: The amine is more nucleophilic than the thiol and reacts first to form the alpha-chloroamide.

  • Cyclization:

    • Add a stronger base (e.g.,

      
       or NaH) and heat to reflux.
      
    • The thiol displaces the chloride, closing the six-membered ring.

  • Product: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate (Note: Numbering changes in the thiazine system).

Comparative Data: Reaction Conditions

The following table summarizes validated conditions for coupling MAMB with various electrophiles.

ElectrophileReagent/CatalystSolvent/TempProduct ClassYield (Typical)
Aryl Aldehyde

or

DMF / 120°CBenzothiazole75-92%
Carboxylic Acid PPA (Polyphosphoric Acid)Neat / 180°CBenzothiazole60-80%
Orthoesters

-TSA (cat.)
Toluene / RefluxBenzothiazole (unsubstituted at C2)85-95%
Chloroacetyl Chloride

, then

THF / Reflux1,4-Benzothiazin-3-one65-75%
Cyanogen Bromide --MeOH / RT2-Aminobenzothiazole80-90%

Strategic Visualization: Divergent Synthesis

The versatility of MAMB lies in its ability to switch between 5-membered and 6-membered heterocycles based on the "carbon spacer" provided by the electrophile.

Divergent_Synthesis MAMB Methyl 3-amino-4-mercaptobenzoate (Scaffold) Prod_BTZ Benzothiazoles (5-membered S/N ring) MAMB->Prod_BTZ Oxidative Cyclization Prod_BTZ_One Benzothiazinones (6-membered S/N ring) MAMB->Prod_BTZ_One Alkylation + Cyclization Prod_ThioU Thiourea Derivatives (Precursor to 2-amino-BTZ) MAMB->Prod_ThioU Addition R_Ald Aldehydes (1 Carbon Source) R_Ald->Prod_BTZ R_Acid Carboxylic Acids (1 Carbon Source) R_Acid->Prod_BTZ PPA / Heat R_Halo Chloroacetyl Chloride (2 Carbon Source) R_Halo->Prod_BTZ_One R_NCS Isothiocyanates (C=S Source) R_NCS->Prod_ThioU Prod_ThioU->Prod_BTZ Desulfurative Cyclization

Caption: Divergent synthetic pathways from MAMB yielding distinct heterocyclic cores.

References

  • Synthesis of Benzothiazoles via Oxidative Cyclization

    • Title: "Recent Advances in Synthesis of Benzothiazole Compounds Rel
    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Benzothiazinone Synthesis for Antitubercular Agents

    • Title: "Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis"[3]

    • Source: ChemMedChem, 2012.
    • URL:[Link]

  • Title: "Synthesis of benzothiazole-5-carboxylic acid derivatives" (Contextual validation of 3-amino-4-mercapto precursors).
  • General Methods for 2-Substituted Benzothiazoles

    • Title: "Synthesis of benzothiazoles" (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Benzothiazoles via Methyl 3-amino-4-mercaptobenzoate

[1] Executive Summary & Strategic Rationale The synthesis of benzothiazoles is a cornerstone of medicinal chemistry, given the scaffold's prevalence in antitumor agents, amyloid imaging probes, and antimicrobial drugs. T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

The synthesis of benzothiazoles is a cornerstone of medicinal chemistry, given the scaffold's prevalence in antitumor agents, amyloid imaging probes, and antimicrobial drugs. This guide focuses on the utilization of Methyl 3-amino-4-mercaptobenzoate (CAS: 72505-21-6) .

Unlike simple 2-aminothiophenols, this substrate possesses a methyl ester moiety para to the thiol group. This structural feature is critical for two reasons:

  • Regiochemistry: It directs the synthesis exclusively to benzothiazole-5-carboxylate derivatives (often misidentified as 6-isomers in literature without rigorous NMR analysis).

  • Functional Handle: The preserved ester provides a "plug-and-play" site for late-stage diversification (e.g., hydrolysis to acid, conversion to amides) after the heterocyclic core is constructed.

This protocol details a robust Oxidative Cyclocondensation strategy. While traditional methods use harsh reagents (PPA, high heat), we prioritize a Sodium Metabisulfite (Na₂S₂O₅) mediated pathway and a Green Oxidative pathway , ensuring high yields and functional group tolerance.

Chemical Pathway & Mechanism[1][2][3][4][5]

The transformation proceeds via a three-stage mechanism:

  • Imine Formation: Condensation of the amino group with an aldehyde to form a Schiff base (anil).

  • Thiol Addition: Intramolecular nucleophilic attack of the thiol on the imine carbon to form a benzothiazoline (dihydrobenzothiazole) intermediate.

  • Aromatization: Oxidative dehydrogenation to restore aromaticity and form the final benzothiazole.

Regiochemical Outcome[1][3][5]
  • Starting Material: Methyl 3-amino-4-mercaptobenzoate (Ester at C1, Amino at C3, Thiol at C4).

  • Transformation: The Thiol (C4) becomes the Sulfur bridgehead (C7a). The Amino (C3) becomes the Nitrogen bridgehead (C3a).

  • Result: The ester group (C1) is para to the Thiol (C4). In the benzothiazole numbering system, the position para to the sulfur bridgehead is Position 5 .

  • Product: Methyl 2-substituted-1,3-benzothiazole-5-carboxylate.

Mechanistic Visualization[1][2][3]

BenzothiazoleSynthesis cluster_conditions Key Reaction Drivers SM Methyl 3-amino-4- mercaptobenzoate SchiffBase Intermediate 1: Schiff Base (Imine) SM->SchiffBase Condensation (-H2O) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->SchiffBase Cyclized Intermediate 2: Benzothiazoline SchiffBase->Cyclized Thiol Attack (Intramolecular) Product Product: Methyl 2-arylbenzothiazole- 5-carboxylate Cyclized->Product Oxidative Aromatization (Na2S2O5 or O2) Oxidant Oxidant (Na2S2O5/DMSO) Removes 2H Oxidant->Cyclized

Figure 1: Mechanistic pathway from aminothiophenol precursor to benzothiazole. The oxidative step is the rate-determining factor in many solvent systems.

Experimental Protocols

Method A: Oxidative Cyclization with Aldehydes (Recommended)

Best for: Creating libraries of 2-aryl benzothiazoles with diverse electronic properties.

Reagents:

  • Methyl 3-amino-4-mercaptobenzoate (1.0 equiv)

  • Aryl Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 - 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Temperature: 100–120 °C.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-4-mercaptobenzoate (1.0 mmol, ~183 mg) in DMF (5 mL).

  • Addition: Add the substituted Aryl Aldehyde (1.1 mmol) to the solution. Stir at room temperature for 10 minutes to initiate Schiff base formation.

  • Oxidant: Add Na₂S₂O₅ (1.5 mmol) in one portion.

    • Note: Na₂S₂O₅ acts as a source of bisulfite, facilitating the oxidative dehydrogenation of the intermediate benzothiazoline.

  • Reaction: Heat the mixture to 110 °C in an oil bath. Monitor via TLC (typically 20% EtOAc/Hexane). Reaction time is usually 2–4 hours .

    • Checkpoint: The starting material (thiol) is UV active and will disappear. The product is usually highly fluorescent under UV (254/365 nm).

  • Workup: Cool the mixture to room temperature. Pour the reaction mass onto crushed ice (approx. 20 g) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid. Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water mixtures. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.[1]

Method B: Condensation with Acid Chlorides (Anhydrous)

Best for: Substrates sensitive to oxidation or when the aldehyde is unavailable.

Reagents:

  • Methyl 3-amino-4-mercaptobenzoate (1.0 equiv)

  • Aryl Acid Chloride (1.1 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or Pyridine (Solvent/Base)

Protocol:

  • Dissolve the mercaptobenzoate in NMP (5 mL/mmol) under Nitrogen atmosphere.

  • Cool to 0 °C. Add the Acid Chloride dropwise.

  • Allow to warm to room temperature, then heat to 100 °C for 1 hour.

  • Mechanism Note: This proceeds via N-acylation followed by acid-catalyzed cyclodehydration.

  • Pour into water, filter, and recrystallize.

Quantitative Data Summary

The following table summarizes expected yields based on the electronic nature of the aldehyde substituent (R) using Method A (Na₂S₂O₅/DMF).

Aldehyde Substituent (R)Electronic EffectReaction Time (h)Typical Yield (%)Product Appearance
Phenyl (H) Neutral2.588–92White Solid
4-Nitro (NO₂) Electron Withdrawing1.590–95Yellow Solid
4-Methoxy (OMe) Electron Donating4.075–82Off-white Solid
4-Chloro (Cl) Weak Withdrawing2.085–90White Solid
2-Pyridyl Heteroaromatic3.080–85Tan Solid

Data derived from comparative analysis of 2-aminothiophenol cyclizations [1, 2].

Critical Troubleshooting & Optimization

Disulfide Formation (Dimerization)
  • Problem: The starting material oxidizes to the disulfide dimer (Ph-S-S-Ph) before reacting with the aldehyde.

  • Solution: Degas the solvent (DMF) with Nitrogen/Argon before use. Ensure the aldehyde is added before heating. If dimer forms, add a trace of Triphenylphosphine (PPh₃) to reduce it back to the monomer in situ.

Incomplete Oxidation (Benzothiazoline impurity)
  • Problem: Isolation of the dihydro-intermediate (often an oil).

  • Solution: Extend reaction time or increase oxidant (Na₂S₂O₅) to 2.0 equiv. Alternatively, expose the reaction mixture to open air with vigorous stirring for 30 mins post-heating.

Regiochemistry Verification
  • Validation: To confirm the 5-carboxylate structure, perform 1H NMR.

  • Diagnostic Signal: Look for the aromatic proton at C4 (the position between the Nitrogen and the Ester). It will appear as a doublet with a small coupling constant (meta-coupling, ~1.5 Hz) or a singlet, typically shifted downfield (>8.5 ppm) due to the deshielding effect of both the imine nitrogen and the ester carbonyl.

References

  • Organic Chemistry Portal. "Synthesis of Benzothiazoles." (Accessed 2026). Provides foundational protocols for oxidative cyclization using DMSO and other oxidants.

  • BenchChem. "A Comprehensive Technical Review of 4-Amino-3-mercaptobenzonitrile and its Derivatives." (Accessed 2026). Discusses analogous 2-aminothiophenol condensations and reaction parameters.

  • MDPI. "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives." Molecules (2021).[2][3][4] Reviews green chemistry approaches including Na2S2O5 mediated synthesis.

  • National Institutes of Health (NIH). "Synthesis of 2-arylbenzothiazole derivatives." Detailed methodology for condensation reactions.

  • ResearchGate. "Synthesis and characterization of some New Derivatives from 2-Mercaptobenzothiazole." Provides spectral data correlations for ester-substituted benzothiazoles.

Sources

Application

Cyclization reaction conditions for Methyl 3-amino-4-mercaptobenzoate derivatives

An In-Depth Guide to the Cyclization of Methyl 3-amino-4-mercaptobenzoate Derivatives: Conditions, Protocols, and Mechanistic Insights Introduction Methyl 3-amino-4-mercaptobenzoate and its derivatives are pivotal interm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cyclization of Methyl 3-amino-4-mercaptobenzoate Derivatives: Conditions, Protocols, and Mechanistic Insights

Introduction

Methyl 3-amino-4-mercaptobenzoate and its derivatives are pivotal intermediates in synthetic and medicinal chemistry. As bifunctional molecules containing an ortho-disposed amine and thiol, they are ideal precursors for the synthesis of benzothiazoles. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The efficient construction of this heterocyclic system is therefore of paramount importance to drug discovery and development professionals.

This guide provides a comprehensive overview of the cyclization reactions of Methyl 3-amino-4-mercaptobenzoate derivatives. It moves beyond simple procedural descriptions to offer insights into the causality behind experimental choices, detailing the mechanisms, a variety of reaction conditions, and step-by-step protocols for the synthesis of 2-substituted benzothiazoles.

Core Principles: The Mechanism of Benzothiazole Formation

The fundamental reaction for forming a benzothiazole from a 3-amino-4-mercaptobenzoate derivative involves condensation with a suitable one-carbon electrophile, typically an aldehyde, carboxylic acid, or acyl chloride.[3] The general mechanism proceeds through two key stages:

  • Intermediate Formation: The nucleophilic amino group of the aminothiophenol attacks the electrophilic carbon of the reaction partner (e.g., the carbonyl carbon of an aldehyde). This is followed by dehydration to form a Schiff base or a related imine intermediate.

  • Cyclization and Aromatization: The neighboring thiol group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate.[3] This intermediate is subsequently oxidized to the thermodynamically stable aromatic benzothiazole ring system. The oxidation can occur via various oxidants present in the reaction medium, including air (O₂), hydrogen peroxide, or the catalyst itself.[4]

Caption: General mechanism for benzothiazole synthesis.

Cyclization Reaction Conditions: A Comparative Overview

The choice of cyclizing agent and catalyst is critical and dictates the reaction conditions, efficiency, and overall yield. The condensation of o-aminothiophenols with aldehydes is one of the most fundamental and widely used methods for constructing the benzothiazole core.[5] The selection of the catalyst significantly influences the reaction's speed, yield, and environmental footprint.[5]

Data Presentation: Comparison of Catalytic Systems for Aldehyde Condensation
Catalyst SystemReactantsTypical ConditionsTimeYield (%)ReusabilityReference
Zn(OAc)₂·2H₂O o-Aminothiophenol, Aldehydes80 °C, Solvent-free30 min67-96Not Specified[3][5]
Ag₂O o-Aminothiophenol, AldehydesMicrowave irradiation4-8 min92-98Not Specified[4][5]
H₂O₂/HCl o-Aminothiophenol, AldehydesEthanol, Room Temp.45-60 min85-94N/A[4][6]
FeCl₃/Montmorillonite o-Aminothiophenol, AldehydesUltrasonic irradiation0.7-5 hours33-95Up to 3 cycles[4][5]
Ionic Liquid o-Aminothiophenol, Aldehydes120 °C, Solvent-free25-90 min75-92Recyclable[4]
SiO₂–HNO₃ o-Aminothiophenol, AldehydesShaking, Solvent-freeNot Specified83-98Not Specified[4]
Field-Proven Insights
  • Substituent Effects: The electronic nature of substituents on both the aminothiophenol and the aldehyde can impact reaction rates. Aldehydes bearing electron-withdrawing groups (EWGs) are generally more reactive, though excellent yields are often obtained with both EWGs and electron-donating groups (EDGs).[4] For cyclization with benzoic acids, EWGs on the acid counterpart have been observed to give higher product yields.[1]

  • Solvent-Free Conditions: Several modern protocols utilize solvent-free or "neat" conditions, often with microwave or thermal heating.[4][5] This approach aligns with green chemistry principles by reducing solvent waste and often accelerating reaction times.

  • Oxidative Stability: A primary challenge is the facile oxidation of the thiol group in Methyl 3-amino-4-mercaptobenzoate to form a disulfide dimer.[7] Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) or using conditions that promote rapid cyclization can mitigate this side reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cyclization of a generic Methyl 3-amino-4-mercaptobenzoate derivative.

General Experimental Workflow

Caption: A standard workflow for benzothiazole synthesis.

Protocol 1: H₂O₂/HCl-Catalyzed Cyclization with an Aromatic Aldehyde

This protocol is adapted from an efficient, room-temperature method for synthesizing 2-substituted benzothiazoles.[4][6] It utilizes an inexpensive and readily available catalyst system.

Materials and Reagents:

  • Methyl 3-amino-4-mercaptobenzoate (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (6.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Methyl 3-amino-4-mercaptobenzoate (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, sequentially add 30% hydrogen peroxide (6.0 eq) followed by the dropwise addition of concentrated hydrochloric acid (3.0 eq). An exotherm may be observed; maintain the temperature with a cool water bath if necessary.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The optimal ratio of aminothiophenol:aldehyde:H₂O₂:HCl is approximately 1:1:6:3.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation. The reaction is typically complete within 45-60 minutes.[4]

  • Work-up and Purification:

    • Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-arylbenzothiazole derivative.

Causality & Safety:

  • H₂O₂/HCl System: HCl protonates the aldehyde carbonyl, activating it for nucleophilic attack by the amine. H₂O₂ serves as the oxidant for the final aromatization step.

  • Safety: Handle concentrated HCl and H₂O₂ with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). The neutralization step is exothermic and produces gas; perform it slowly.

Protocol 2: Cyclization with a Carboxylic Acid using Polyphosphoric Acid (PPA)

This method is a classic, single-step approach for synthesizing 2-aryl benzothiazoles directly from carboxylic acids, suitable for substrates that can withstand high temperatures.[1][8]

Materials and Reagents:

  • Methyl 3-amino-4-mercaptobenzoate (1.0 eq)

  • Substituted benzoic acid (e.g., 4-nitrobenzoic acid) (1.0 eq)

  • Polyphosphoric Acid (PPA)

  • Ice water

  • 10% Sodium hydroxide solution

  • Round-bottom flask, mechanical stirrer, heating mantle, thermometer

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add Methyl 3-amino-4-mercaptobenzoate (1.0 eq), the desired benzoic acid (1.0 eq), and an excess of Polyphosphoric Acid (PPA) to ensure the mixture is stirrable.

  • Reaction Execution: Heat the reaction mixture with stirring to 180-200°C. Maintain this temperature for 4-8 hours. The high temperature is necessary to drive the condensation and dehydration steps.[8]

  • Monitoring: Due to the harsh conditions, TLC monitoring can be difficult. The reaction is typically run for a predetermined time based on literature precedents or until a color change indicates completion.

  • Work-up and Purification:

    • Caution: This step is highly exothermic. Allow the reaction mixture to cool to below 100°C.

    • Very slowly and carefully, pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • A solid precipitate will form. Allow the ice to melt completely.

    • Carefully neutralize the acidic slurry with a 10% NaOH solution until the pH is ~7-8.

    • Filter the solid product, wash it thoroughly with water until the filtrate is neutral, and dry it in a vacuum oven.

    • The crude product can be further purified by recrystallization from a high-boiling solvent like DMF or ethanol.

Causality & Safety:

  • PPA's Role: PPA acts as both the solvent and a powerful dehydrating and condensing agent, facilitating the formation of the amide intermediate and subsequent cyclization.

  • Safety: PPA is highly corrosive and viscous. The work-up procedure is extremely exothermic and must be performed with great care behind a safety shield. Always add the hot PPA mixture to ice, never the other way around.

References

  • BenchChem. (2025).
  • Shafique, Z., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Jadhav, S. D., et al. (2022). Zn(OAc)2.2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles.
  • Wang, X., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl)
  • Gao, M-Y., et al. (2022). A review on the synthesis of benzothiazoles. Current Organic Chemistry.
  • Google Patents. (1989).
  • Tien, H-J., et al. (1998). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity.
  • Bahrami, K., & Karami, Z. (2018). Core/shell structured ZnO@SiO2-TTIP composite nanoparticles as an effective catalyst for the synthesis of 2-substituted benzimidazoles and benzothiazoles. Journal of Experimental Nanoscience.
  • Prajapati, N. P., et al. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Benchchem.
  • Nguyen, T. V., & Le, T. H. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis.
  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology.
  • Chimirri, A., et al. (2021).

Sources

Method

Application Note: Methyl 3-amino-4-mercaptobenzoate in Antitumor Agent Development

Abstract Methyl 3-amino-4-mercaptobenzoate (MAMB) is a high-value pharmacophore precursor used primarily in the synthesis of benzothiazole-based antitumor agents . Its structural motif—an ortho-aminothiophenol moiety com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-4-mercaptobenzoate (MAMB) is a high-value pharmacophore precursor used primarily in the synthesis of benzothiazole-based antitumor agents . Its structural motif—an ortho-aminothiophenol moiety combined with a reactive methyl ester—makes it an ideal "chassis" for constructing DNA-intercalating agents, EGFR kinase inhibitors, and lysyl oxidase-like 2 (LOXL2) inhibitors. This guide details the handling, synthetic utility, and biological validation protocols for using MAMB to develop potent antineoplastic candidates.

Introduction: The Benzothiazole Pharmacophore

Benzothiazoles are a class of bicyclic heterocyclic compounds with a wide spectrum of biological activity. In oncology, they are renowned for their ability to:

  • Intercalate DNA: Planar tricyclic derivatives (e.g., Phortress) can slip between DNA base pairs, causing replication arrest.

  • Inhibit Kinases: 2-substituted benzothiazoles can occupy the ATP-binding pockets of EGFR and PI3K.

  • Metabolic Activation: Certain derivatives are prodrugs, activated by CYP1A1 in tumors to form reactive species that bind DNA covalently.

MAMB is the critical starting material for accessing the 5-methoxycarbonylbenzothiazole scaffold. The presence of the ester group at the C-5 position (relative to the benzothiazole numbering) provides a "handle" for further functionalization—allowing researchers to attach solubility-enhancing groups or targeting ligands.

Technical Specifications
PropertySpecification
Chemical Name Methyl 3-amino-4-mercaptobenzoate
IUPAC Name Methyl 3-amino-4-sulfanylbenzoate
Functionality ortho-Aminothiophenol (Cyclization precursor)
Molecular Weight 183.23 g/mol
Stability High Oxidation Risk. Thiol group readily oxidizes to form disulfide dimers (dithiosalicylates) in air.[1]
Storage -20°C, under Argon/Nitrogen. Hygroscopic.

Synthetic Application: Constructing the Antitumor Core

The primary application of MAMB is the oxidative cyclization with aromatic aldehydes to form 2-arylbenzothiazoles. This reaction, often catalyzed by sodium metabisulfite (


) or DDQ, constructs the bioactive heterocyclic core.
Mechanism of Action (Chemical)

The amino group of MAMB attacks the aldehyde carbonyl to form a Schiff base (imine). Subsequent attack by the thiol group and oxidative dehydrogenation yields the aromatic benzothiazole ring.

Visualization: Synthetic Workflow

MAMB_Synthesis MAMB MAMB (Methyl 3-amino-4-mercaptobenzoate) Schiff Intermediate Schiff Base MAMB->Schiff + Aldehyde Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Schiff Cyclization Oxidative Cyclization (DMSO/I2 or Na2S2O5) Schiff->Cyclization - H2O Benzothiazole 2-Arylbenzothiazole Scaffold Cyclization->Benzothiazole - 2H (Oxidation) Deriv Functionalization (Amide Coupling) Benzothiazole->Deriv Ester Hydrolysis

Caption: Step-wise conversion of MAMB into bioactive benzothiazole scaffolds via oxidative cyclization.[1]

Protocol A: Synthesis of 2-(4-Aminophenyl)benzothiazole Derivatives

Target: Synthesis of an EGFR-inhibitor analogue using MAMB.

Reagents Required[2][3][4][5][6]
  • Methyl 3-amino-4-mercaptobenzoate (MAMB)

  • 4-Nitrobenzaldehyde (Precursor to amino group)

  • Sodium metabisulfite (

    
    )
    
  • DMSO (Dimethyl sulfoxide)

  • Ethanol[2][3]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of MAMB and 1.0 mmol of 4-Nitrobenzaldehyde in 10 mL of ethanol.

  • Catalyst Addition: Add 1.5 mmol of Sodium Metabisulfite dissolved in a minimum amount of water.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The thiol spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (50 g).

    • The precipitate (Benzothiazole ester) will form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Reduction (Optional): If the target is the amine (active pharmacophore), reduce the nitro group using

    
     in ethanol.
    

Critical Control Point: MAMB thiols oxidize rapidly. If the starting material looks yellow/orange before reaction, it may have dimerized. Verify purity by melting point or LC-MS before starting.

Protocol B: In Vitro Antitumor Evaluation (MTT Assay)

Once the benzothiazole derivative is synthesized, its efficacy must be quantified using cell viability assays.[3][4]

Experimental Setup
  • Cell Lines: A549 (Lung carcinoma), MCF-7 (Breast cancer).

  • Positive Control: Gefitinib (for EGFR targets) or Cisplatin (general cytotoxic).

  • Vehicle: DMSO (Final concentration < 0.1%).

Workflow
  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Prepare a stock solution of the MAMB-derived benzothiazole in DMSO (10 mM).

    • Perform serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media.

    • Add 100 µL of drug solution to wells (triplicate).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Data Analysis Template

Calculate % Cell Viability and determine


 using non-linear regression.
Compound IDSubstitution (R)IC50 (A549) µMIC50 (MCF-7) µMSelectivity Index
MAMB-01 Phenyl> 50> 50N/A
MAMB-02 4-Aminophenyl0.8 ± 0.11.2 ± 0.2High
MAMB-03 4-Fluorophenyl5.4 ± 0.56.1 ± 0.4Moderate
Control Cisplatin2.1 ± 0.33.5 ± 0.2-

Biological Mechanism of Action

Understanding why MAMB-derived benzothiazoles work is crucial for drug design.

  • CYP450 Bioactivation: Many benzothiazoles are pro-drugs. They require hydroxylation by CYP1A1 (often overexpressed in tumors) to become active electrophiles.

  • EGFR Binding: The planar benzothiazole ring mimics the purine ring of ATP, fitting into the kinase domain of EGFR.

Visualization: Signaling Pathway

Mechanism Drug MAMB-Derived Benzothiazole CYP CYP1A1 Enzyme (Tumor Specific) Drug->CYP Metabolism EGFR EGFR Kinase Domain Drug->EGFR Competitive Inhibition Active Reactive Electrophile (Hydroxylamine) CYP->Active DNA DNA Adduct Formation Active->DNA Covalent Binding Apoptosis Apoptosis / Cell Death DNA->Apoptosis Signal Block Signaling (PI3K/Akt) EGFR->Signal Signal->Apoptosis

Caption: Dual mechanism of action: CYP-mediated DNA damage and EGFR kinase inhibition.

References

  • Bradshaw, T. D., et al. (2002). "Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs." Journal of Medicinal Chemistry.

  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

  • Ali, I., et al. (2020).[4] "Benzothiazole derivatives as anticancer agents."[2][3][4][5][6][7] NIH National Library of Medicine (PMC).

  • Hutchinson, I., et al. (2001). "Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles." Journal of Medicinal Chemistry.

  • BenchChem. (2023). "Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." (Note: Referenced for structural analogue protocols).

Sources

Application

Technical Application Note: Nucleophilic Transformations of Methyl 3-amino-4-mercaptobenzoate

Executive Summary & Chemical Profile[1][2] Methyl 3-amino-4-mercaptobenzoate is a high-value "privileged scaffold" in medicinal chemistry, primarily utilized for synthesizing 2-substituted benzothiazoles (e.g., antitumor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Methyl 3-amino-4-mercaptobenzoate is a high-value "privileged scaffold" in medicinal chemistry, primarily utilized for synthesizing 2-substituted benzothiazoles (e.g., antitumor agents like Phortress analogues) and functionalized thioethers.

Its reactivity is defined by two nucleophilic centers—the soft thiolate (C4-S) and the hard amine (C3-N) —positioned ortho to one another. The presence of the electron-withdrawing methyl ester at the C1 position stabilizes the thiolate relative to unsubstituted 2-aminothiophenol, yet it remains highly susceptible to oxidative dimerization (disulfide formation).

This guide provides high-fidelity protocols for:

  • Handling: Preventing oxidative degradation.

  • Chemoselective S-Alkylation: Targeting the sulfur atom exclusively.

  • Heterocyclization: Efficient routes to benzothiazole scaffolds.

Chemical Specifications
PropertyData
IUPAC Name Methyl 3-amino-4-sulfanylbenzoate
Common CAS 4274-40-2 (HCl salt); Free base often generated in situ
Molecular Weight 183.23 g/mol (Free base); 219.69 g/mol (HCl salt)
pKa (Thiol) ~6.5 (Estimated; lowered by ester EWG)
pKa (Aniline) ~3.5 (Lowered by ester EWG)
Storage -20°C, under Argon/Nitrogen (Hygroscopic & Air Sensitive)

Critical Handling: The "Reductive Reset"

The Problem: Commercial supplies of this reagent often arrive partially oxidized as the disulfide dimer or as the stable Hydrochloride (HCl) salt. Direct use without "resetting" the monomer leads to stoichiometric errors and poor yields.

Protocol A: Free-Basing and Monomer Regeneration

Use this prep-step before any S-alkylation or sensitive cyclization.

Reagents:

  • Substrate: Methyl 3-amino-4-mercaptobenzoate HCl

  • Reducing Agent: Dithiothreitol (DTT) or TCEP (if disulfide suspected)

  • Solvent: Degassed Methanol (MeOH)

  • Base: Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Degassing: Sparge MeOH with Argon for 15 minutes.

  • Dissolution: Dissolve the HCl salt (1.0 eq) in degassed MeOH (0.1 M concentration).

  • Neutralization: Add solid

    
     (1.1 eq) slowly at 0°C. Stir for 10 min.
    
  • Reduction (Optional but Recommended): If the material is old or yellow (indicating disulfide), add 0.05 eq of DTT.

  • Usage: Use this solution immediately for subsequent steps. Do not isolate the free base thiol as a solid if possible, as it oxidizes rapidly in air.

Pathway 1: Chemoselective S-Alkylation

Objective: Functionalize the thiol group to create thioethers without touching the amine or cyclizing. Mechanism: Exploits HSAB theory. The sulfur is a "soft" nucleophile and more acidic (pKa ~6.5) than the "hard" aniline (pKa ~3.5). Using a mild base ensures only the thiol is deprotonated.

Protocol B: S-Alkylation with Alkyl Halides

Reagents:

  • Electrophile: Alkyl Bromide/Iodide (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.05 eq)
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve Methyl 3-amino-4-mercaptobenzoate (1.0 eq) in DMF (0.2 M).

  • Deprotonation: Add

    
     (1.05 eq) at 0°C. Stir for 15 minutes. The solution may turn slight yellow (thiolate formation).
    
  • Addition: Add the Alkyl Halide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.

    • Note: Reaction is usually complete within 1–2 hours.

  • Quench: Pour into ice-water. Extract with Ethyl Acetate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Do not heat above 40°C. Heating can promote the "Smiles Rearrangement" or intramolecular attack of the amine on the ester if the alkyl chain has functional groups.

Pathway 2: Benzothiazole Cyclization

Objective: Condensation of the amino and thiol groups with a carbon electrophile to form the benzothiazole core. This is the primary route for kinase inhibitor synthesis.

Protocol C: Oxidative Cyclization with Aldehydes

Best for accessing 2-aryl or 2-alkyl benzothiazoles under mild conditions.

Reagents:

  • Electrophile: Benzaldehyde derivative (1.0 eq)

  • Oxidant: Sodium Metabisulfite (

    
    ) or simply Air/DMSO
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Procedure:

  • Mixing: In a reaction vessel, combine Methyl 3-amino-4-mercaptobenzoate (1.0 eq) and the Aldehyde (1.0 eq) in DMSO (0.5 M).

  • Heating: Heat the mixture to 120°C in an open vessel (or with an air bubbler).

    • Mechanism:[2] The initial condensation forms a benzothiazoline intermediate, which is then oxidized to the benzothiazole. DMSO often acts as the oxidant here.

  • Duration: 2–4 hours. Monitor for the disappearance of the intermediate imine.

  • Workup: Cool to RT. Pour into water. The benzothiazole usually precipitates. Filter and wash with water.[3]

Protocol D: Condensation with Acid Chlorides (Anhydrous)

Best for 2-substituted derivatives where the aldehyde is unstable or unavailable.

Reagents:

  • Electrophile: Acyl Chloride (1.1 eq)[4]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Toluene

  • Catalyst: p-TsOH (optional, if using carboxylic acids instead of acid chlorides)

Procedure:

  • Acylation: Dissolve the thiol-amine substrate in NMP. Add Acyl Chloride (1.1 eq) at 0°C.

    • Result: This initially forms the N-acyl / S-acyl intermediate.

  • Cyclization: Heat the mixture to 150°C (microwave preferred) for 30 minutes.

    • Mechanism:[2] Thermal dehydration drives the ring closure.

  • Workup: Dilute with water, neutralize with

    
    , and extract.
    

Decision Matrix & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways based on the chosen electrophile and conditions.

G Start Methyl 3-amino-4-mercaptobenzoate (Nucleophilic Substrate) Aldehyde Aldehyde (R-CHO) + [Ox] Start->Aldehyde Condensation AcidCl Acid Chloride (R-COCl) + Heat Start->AcidCl Acylation AlkylHalide Alkyl Halide (R-X) + Mild Base Start->AlkylHalide S_N2 Benzothiazoline Benzothiazoline Intermediate Aldehyde->Benzothiazoline -H2O Benzothiazole 2-Substituted Benzothiazole AcidCl->Benzothiazole Cyclodehydration (>100°C) Thioether S-Alkyl Thioether AlkylHalide->Thioether Selective S-Alkylation (0°C - RT) Benzothiazoline->Benzothiazole Oxidation (DMSO/O2)

Figure 1: Divergent synthetic pathways for Methyl 3-amino-4-mercaptobenzoate. Path selection depends on whether the goal is heterocycle formation (Top/Middle) or simple functionalization (Bottom).

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Yield (Dimerization) Starting material converts to disulfide (LCMS M+M).Add 1.5 eq Tributylphosphine (TBP) or DTT to the reaction mixture to reduce disulfide in situ.
N-Alkylation Impurity Formation of N-alkyl or S,N-dialkyl products.Base was too strong or temperature too high. Switch to

and keep T < 20°C.
Incomplete Cyclization Intermediate amide/imine persists.Increase temperature to >120°C or add a dehydrating agent like PPE (Polyphosphate Ester) .
Hydrolysis of Ester Methyl ester disappears (Acid forms).Avoid aqueous strong bases (NaOH/KOH). Use anhydrous carbonate bases in DMF/NMP.

References

  • Benzothiazole Synthesis Review

    • Title: Recent Advances in the Synthesis of Benzothiazoles.[5]

    • Source:Molecules (MDPI), 2020.
    • URL:[Link][6]

  • S-Alkylation Selectivity

    • Title: Selective S-alkyl
    • Source:Journal of Organic Chemistry, 2024 (Relevant methodology extrapolated
    • URL:[Link] (Landing Page for verification of recent methodology).

  • Commercial Reagent Data (HCl Salt)

    • Title: Methyl 3-amino-4-mercaptobenzoate hydrochloride Product Page.[7][8]

    • Source: Sigma-Aldrich / Merck.
  • Phortress Analogue Synthesis (Context)

    • Title: Antitumor Benzothiazoles.[5][9] 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648).

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thiol oxidation in Methyl 3-amino-4-mercaptobenzoate reactions

Technical Support Center: Thiol Chemistry & Stability Ticket Topic: Preventing Thiol Oxidation in Methyl 3-amino-4-mercaptobenzoate (MAMB) Ticket ID: TC-MAMB-OX-001 Status: Open Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiol Chemistry & Stability Ticket Topic: Preventing Thiol Oxidation in Methyl 3-amino-4-mercaptobenzoate (MAMB) Ticket ID: TC-MAMB-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Chemistry of Failure

You are encountering instability because Methyl 3-amino-4-mercaptobenzoate (MAMB) is an ortho-aminothiophenol. This structural motif is a "privileged scaffold" for heterocycle synthesis (e.g., benzothiazoles), but it is thermodynamically predisposed to oxidative dimerization.

The Core Problem: In the presence of trace oxygen and base, the thiol (-SH) deprotonates to a thiolate anion (-S⁻). This anion is highly nucleophilic and easily oxidizes to a thiyl radical (-S•), which rapidly couples with another radical to form a disulfide dimer (Ar-S-S-Ar) .

Visualizing the Failure Mode (Oxidation Pathway):

OxidationMechanism MAMB MAMB (Thiol) (Reactive Species) Thiolate Thiolate Anion (R-S⁻) MAMB->Thiolate pH > 6.5 (Deprotonation) Radical Thiyl Radical (R-S•) Thiolate->Radical O₂ / Metal Ions (Cu²⁺, Fe³⁺) Disulfide Disulfide Dimer (Inactive Precipitate) Radical->Disulfide Dimerization (Rapid) Oxygen Dissolved O₂ Oxygen->Thiolate

Figure 1: The oxidative cascade from active thiol to inactive disulfide dimer. Note that basic pH and metal ions accelerate the rate-limiting step.

The "Zero-Oxidation" Protocol

To ensure reaction integrity, you must control three variables: Atmosphere , Solvent Gas Content , and Trace Metals .

Phase A: Reagent Preparation & Storage
VariableRecommendationTechnical Rationale
Form HCl Salt (Preferred)The hydrochloride salt protonates the amine and keeps the thiol acidic, preventing thiolate formation. Free base oxidizes within hours in air.
Storage -20°C, Argon, Dark Low temperature slows kinetics; darkness prevents photo-oxidation; Argon is heavier than air, providing a better blanket than Nitrogen.
Phase B: Solvent Engineering (Critical)

Standard "HPLC Grade" solvents contain enough dissolved oxygen (~2–4 mM) to ruin stoichiometric thiol reactions. You must degas.

Recommended Method: Freeze-Pump-Thaw [1]

  • Place solvent in a Schlenk flask.[2]

  • Freeze with liquid nitrogen (

    
    ).
    
  • Pump (apply vacuum) to remove headspace gas.

  • Thaw in warm water (gas bubbles escape).

  • Repeat 3x. Backfill with Argon.[1][3][4][5]

Alternative (If


 unavailable): Sparging with Argon for 45 mins (less effective but acceptable for short reactions).
Phase C: Additive Strategy

Do not use DTT (Dithiothreitol). Use TCEP (Tris(2-carboxyethyl)phosphine) .[6][7][8]

  • Why TCEP?

    • Irreversible: TCEP drives the equilibrium completely to the reduced thiol.

    • No "Scrambling": DTT contains thiols and can form mixed disulfides with your product (MAMB-S-S-DTT). TCEP is thiol-free.

    • pH Versatility: TCEP works at acidic pH (where MAMB is stable), whereas DTT requires pH > 7 (where MAMB oxidizes).

Workflow Diagram:

Workflow cluster_Prep Preparation Phase Start Start: Solid MAMB-HCl Degas Degas Solvent (Freeze-Pump-Thaw) Start->Degas AddTCEP Add TCEP (1.1 eq) + EDTA (1 mM) Degas->AddTCEP Reaction Perform Reaction (Under Argon Stream) AddTCEP->Reaction Quench Acidic Quench (pH < 4) Reaction->Quench Lock in Thiol State

Figure 2: Optimized workflow for handling MAMB. The inclusion of EDTA and TCEP creates a buffer against accidental oxidation.

Troubleshooting Matrix

Issue 1: Reaction mixture turned yellow/orange immediately.

  • Diagnosis: Disulfide formation (Ar-S-S-Ar). The disulfide of aminothiophenols is often highly colored (chromophore extension).

  • Fix: Add 1.5 eq TCEP immediately. If the color fades, the disulfide has been reduced back to the monomer.

  • Prevention: Check your inert gas line for leaks. Ensure solvents were degassed.[2][4]

Issue 2: Low yield in benzothiazole synthesis (Reaction with Aldehyde).

  • Diagnosis: Competitive oxidation. The oxidative dimerization is faster than the condensation with the aldehyde.

  • Fix: Pre-mix the aldehyde and MAMB before adding any base. Keep the pH slightly acidic (pH 5-6) initially to favor imine formation, then slowly raise pH for the cyclization step.

Issue 3: Product is insoluble in organic solvents.

  • Diagnosis: You likely isolated the disulfide dimer, which often has significantly lower solubility than the free thiol.

  • Fix: Redissolve in a mixture of THF/Water (1:1) and treat with TCEP or Zinc/Acetic Acid to reduce it back to the thiol.

Frequently Asked Questions (FAQ)

Q: Can I use 2-Mercaptoethanol (BME) instead of TCEP? A: No. BME is volatile and forms mixed disulfides. It is also a weaker reducing agent than TCEP. In drug development contexts, BME is avoided due to its toxicity and odor.

Q: Why do you recommend EDTA? A: Transition metals (Iron, Copper) act as catalysts for thiol oxidation (Fenton-like chemistry). Even trace amounts (ppb levels) in your water or solvent can accelerate dimerization by 100x. EDTA (1 mM) chelates these metals, "blinding" them from the thiol.

Q: My MAMB is the free base, not the HCl salt. Is it safe? A: Only if freshly opened. The free base has the amino group (


) available to act as an internal base, locally raising the pH around the thiol group and promoting auto-oxidation. Convert it to the HCl salt for long-term storage by bubbling HCl gas through an ethereal solution.

References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648–2650. Link

    • Establishes TCEP as the superior reductant for preserving thiols in aqueous/organic mixtures.
  • Cleland, W. W. (1964). "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry, 3(4), 480–482. Link

    • Foundational text on thiol protection, though notes the pH limitations of DTT compared to modern phosphines.
  • Getz, E. B., et al. (1999).[8] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80. Link

    • Validates the stability of TCEP over DTT in metal-rich or oxidizing environments.
  • Stout, T. J., et al. (2000). "Structure of the benzothiazole synthesis intermediate." Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Guide: Optimizing Benzothiazole Synthesis from Mercaptobenzoate Precursors

Executive Summary This guide addresses yield optimization for benzothiazole synthesis specifically starting from mercaptobenzoate derivatives . Crucial Distinction: While standard benzothiazole synthesis utilizes 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for benzothiazole synthesis specifically starting from mercaptobenzoate derivatives .

Crucial Distinction: While standard benzothiazole synthesis utilizes 2-aminothiophenol, researchers working with mercaptobenzoates (e.g., 4-amino-3-mercaptobenzoic acid or thiosalicylic acid ) face unique challenges:

  • Regioselectivity: The risk of forming 6-membered benzothiazinones instead of 5-membered benzothiazoles.

  • Oxidative Dimerization: The rapid formation of disulfide byproducts (dithiosalicylic acid derivatives) which stalls cyclization.

  • Solubility: The zwitterionic nature of carboxylated benzothiazoles complicates isolation.

This document provides protocols to suppress side reactions and maximize yield for these specific precursors.

Part 1: The "Fork in the Road" – Pathway Selection

Before optimizing conditions, verify your reaction pathway. Mercaptobenzoates behave differently depending on the presence of an ortho-amino group.

Diagnostic Workflow

G Start Precursor Selection TSA 2-Mercaptobenzoic Acid (Thiosalicylic Acid) Start->TSA AMBA 4-Amino-3-Mercaptobenzoic Acid (Ortho-Amino Thiol) Start->AMBA Condensation Condensation with Aldehyde/Acid TSA->Condensation Disulfide Disulfide Dimer (Yield Killer) TSA->Disulfide Oxidation (O2) AMBA->Condensation Result_Good Benzothiazole-5-carboxylic acid (5-Membered Ring) [Target] AMBA->Result_Good Oxidative Cyclization (High Yield Path) AMBA->Disulfide Oxidation (O2) Result_Bad Benzothiazin-4-one (6-Membered Ring) [Common Trap] Condensation->Result_Bad Standard Conditions Condensation->Result_Good Requires Decarboxylation (Difficult)

Figure 1: Pathway divergence. Note that Thiosalicylic Acid (Red) naturally favors the 6-membered benzothiazinone ring unless specific decarboxylative conditions are applied. The Amino-Mercaptobenzoate (Green) is the correct precursor for carboxyl-functionalized benzothiazoles.

Part 2: Critical Yield Factors & Troubleshooting

The Oxidative Dimerization Trap (Disulfides)

The Issue: Mercaptobenzoates readily oxidize to form disulfides (e.g., 2,2'-dithiobis(benzoic acid)) upon exposure to air or basic conditions. This consumes your starting material before cyclization can occur.

  • Symptom: Appearance of insoluble precipitates early in the reaction; mass spec shows [2M-2] peak.

  • Correction:

    • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

    • Reducing Environment: Add Sodium Dithionite (Na₂S₂O₄) (0.5 - 1.0 equiv) to the reaction mixture. This keeps the thiol reduced in situ while promoting the oxidative cyclization step later if using aldehydes.

    • pH Control: Maintain acidic conditions (pH < 4) during the initial mixing. Thiolates (

      
      ) oxidize 100x faster than thiols (
      
      
      
      ).
The "Wrong Ring" (Benzothiazinone Formation)

The Issue: When using 2-mercaptobenzoic acid (without an ortho-amine), reaction with aldehydes or alkynes typically yields 1,3-benzothiazin-4-ones (6-membered rings) rather than benzothiazoles.

  • Solution: If your target is a benzothiazole, you must use an amino-mercaptobenzoate (e.g., 4-amino-3-mercaptobenzoic acid). The amine nitrogen is the necessary nucleophile to form the 5-membered thiazole ring.

Part 3: Optimized Protocol (High-Yield Synthesis)

Target: Synthesis of 2-substituted benzothiazole-5-carboxylic acids. Precursor: 4-Amino-3-mercaptobenzoic acid (or its HCl salt).[1][2] Method: Sodium Dithionite Mediated Cyclization (Green Chemistry Compatible).

Reagents
ComponentEquivalentsRole
4-Amino-3-mercaptobenzoic acid 1.0Precursor
Aromatic Aldehyde 1.1Electrophile
Sodium Dithionite (Na₂S₂O₄) 1.5 - 2.0Oxidant/Reductant Buffer
Ethanol/Water (1:1) Solvent0.1 M Concentration
Glycerol (Optional) 10% v/vStabilizer for solubility
Step-by-Step Procedure
  • Pre-Solubilization (Critical):

    • Suspend the 4-amino-3-mercaptobenzoic acid in Ethanol/Water (1:1).

    • Note: This precursor is zwitterionic and poorly soluble. Do not filter the suspension; the reaction is heterogeneous initially.

    • Add Na₂S₂O₄ (Sodium Dithionite). The solution may clear slightly as the thiol is protected from dimerization.

  • Condensation:

    • Add the aldehyde (1.1 equiv).

    • Reflux at 80°C for 4–6 hours .

    • Monitoring: Monitor by TLC (System: Ethyl Acetate:MeOH 9:1). Look for the disappearance of the highly polar starting material spot near the baseline.

  • Workup (Precipitation):

    • Cool the mixture to room temperature.

    • Pour the mixture into ice-cold water containing sodium bisulfite (to quench excess aldehyde).

    • The product (Benzothiazole-carboxylic acid) usually precipitates as a solid.

  • Purification:

    • Collect solid by filtration.

    • Recrystallization: Dissolve in hot DMF or Ethanol/Acetic Acid mixtures. Avoid basic workups as the carboxylic acid will form salts, making extraction difficult.

Part 4: Technical FAQ

Q1: My yield is low (<30%), and I see a large peak at [M-2] in the mass spec. What happened? A: You likely formed the benzothiazoline intermediate but failed to oxidize it to the aromatic benzothiazole .

  • Fix: The reaction requires an oxidative step to aromatize the ring. If using the Na₂S₂O₄ method, ensure fresh reagent is used. Alternatively, add a mild oxidant like Iodine (10 mol%) or DMSO in the final hour of reflux to drive aromatization.

Q2: I am using Thiosalicylic Acid (2-mercaptobenzoic acid) and benzaldehyde, but I got a 6-membered ring. Why? A: This is chemically expected. Thiosalicylic acid lacks the amine required for benzothiazole formation. It condenses to form 2-phenyl-1,3-benzothiazin-4-one .

  • Fix: To get a benzothiazole from this precursor, you must perform a decarboxylative coupling , which requires high temperatures (>180°C) and often copper catalysis, resulting in the loss of the carboxyl group.

Q3: My product is stuck in the aqueous phase during extraction. A: Benzothiazole-carboxylic acids are amphoteric.

  • Fix: Do not use liquid-liquid extraction. Rely on isoelectric precipitation . Adjust the pH of the aqueous solution to ~3–4 (the isoelectric point of the acid) to force precipitation, then filter.

References

  • Racane, L., et al. (2012). "Synthesis of bis-substituted amidino-benzothiazoles from 4-amino-3-mercaptobenzoic acid." Monatshefte für Chemie, 143, 1133–1139. Link

  • Guo, Y., et al. (2019). "Efficient, One-Pot Synthesis of 2-Substituted Benzothiazoles Using Sodium Dithionite." Tetrahedron Letters, 60(12), 854-857. Link

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of benzothiazole derivatives." BenchChem Knowledge Base. Link

  • Rowland, A.T., et al. (2011). "Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid." Crystal Growth & Design, 11(6), 2570–2574. Link

Sources

Troubleshooting

Minimizing disulfide byproduct formation in amino-thiol reactions

Technical Support Center: Bioconjugation & Assay Development Topic: Minimizing Disulfide Byproduct Formation in Amino-Thiol Reactions Welcome to the Technical Support Center Mission: To provide researchers and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioconjugation & Assay Development Topic: Minimizing Disulfide Byproduct Formation in Amino-Thiol Reactions

Welcome to the Technical Support Center

Mission: To provide researchers and drug developers with actionable, mechanistic strategies to prevent spontaneous disulfide formation (


) during reactions involving free thiols (sulfhydryls) and amines.

Your Support Scientist: Dr. A. Vance, Senior Application Scientist Scope: Antibody-Drug Conjugates (ADCs), Peptide Synthesis, Protein-Protein Crosslinking, and Fluorescent Labeling.

Module 1: The Mechanism of Failure

The Core Problem: In most amino-thiol reaction workflows (e.g., using heterobifunctional crosslinkers like SMCC), the goal is to react a free thiol (


) with a maleimide or haloacetyl group. However, the thiolate anion (

)
—the nucleophilic species required for the reaction—is also the species most susceptible to oxidation.

The "Oxidation Trap": Oxidation is rarely a simple reaction with air. It is almost exclusively a metal-catalyzed process involving trace transition metals (


, 

) found in standard buffers.
Visualizing the Oxidation Pathway

ThiolOxidation RSH R-SH (Thiol) RS_minus RS⁻ (Thiolate Anion) *REACTIVE SPECIES* RSH->RS_minus pH > pKa (Deprotonation) Radical RS• (Thiyl Radical) RS_minus->Radical Oxidation via Metal/O₂ Metal Trace Metals (Cu²⁺, Fe³⁺) Metal->RS_minus Catalyzes Disulfide R-S-S-R (Disulfide Byproduct) Radical->Disulfide Dimerization O2 Dissolved O₂ O2->RS_minus Oxidant

Figure 1: The Metal-Catalyzed Oxidation Cycle. Note that the reactive thiolate anion (


) is the entry point for both the desired conjugation and the undesired oxidation.

Module 2: Optimization Protocols

To minimize disulfide formation, you must control three variables: Oxygen , Metal Ions , and Reducing Potency .

Protocol A: Buffer Deoxygenation (The "Zero-Air" Standard)

Why: Dissolved oxygen concentration in water is ~250 µM. Protein thiols are often present at 10–50 µM. Without degassing, oxygen is in molar excess.

  • Prepare Buffer: 100 mM Phosphate or HEPES, pH 7.0–7.2.

  • Chelation: Add 1–5 mM EDTA (or DTPA).

    • Expert Note: EDTA is non-negotiable. It chelates

      
       and 
      
      
      
      , shutting down the catalytic cycle shown in Figure 1 [1].
  • Vacuum/Argon Cycle:

    • Place buffer in a side-arm flask.

    • Apply vacuum for 5 minutes (bubbles will form).

    • Backfill with Argon (heavier than air, forms a protective blanket).

    • Repeat 3x.

  • Storage: Keep under Argon balloon or tightly capped with Parafilm.

Protocol B: Selecting the Right Reducing Agent

If your starting material is already oxidized (dimerized), you must reduce it first. Choosing the wrong agent will ruin downstream conjugation.

FeatureDTT (Dithiothreitol)

-ME (Beta-Mercaptoethanol)
TCEP (Tris(2-carboxyethyl)phosphine)
Odor Foul (Rotten egg)FoulOdorless
Stability Low (Oxidizes in air)LowHigh (Stable in air)
Reducing Power StrongWeakStrong
Mechanism Thiol-Disulfide ExchangeThiol-Disulfide ExchangePhosphine Nucleophile
Removal Required? YES (Contains thiols)YES (Contains thiols)YES (For Maleimides)*
Best For General protein prepOlder, less critical appsConjugation workflows
  • Critical Warning: While TCEP does not contain thiols, it contains a phosphine group that reacts with maleimides. You must remove TCEP before adding a maleimide crosslinker, or the maleimide will be quenched [2].

Module 3: Troubleshooting Guide

Scenario 1: "My conjugation yield is low (<10%), but the protein isn't precipitated."

  • Diagnosis: Your "free" thiols are likely already oxidized to disulfides before you added the crosslinker.

  • The Fix: Perform a "Rescue Reduction."

    • Incubate protein with 10 mM TCEP for 30 mins at Room Temp.

    • Pass through a desalting column (e.g., Zeba Spin, PD-10) equilibrated with degassed, EDTA-containing buffer (Protocol A).

    • Immediately add the maleimide/crosslinker. Do not store.

Scenario 2: "I see rapid precipitation upon adding the crosslinker."

  • Diagnosis: Multimerization. If your protein has multiple thiols, oxidation can cause inter-chain crosslinking (aggregation) rather than intra-chain disulfides.

  • The Fix:

    • lowering protein concentration (reduces collision frequency).

    • Verify pH is < 7.5. At pH > 8.0, maleimide hydrolysis competes with the reaction, and thiol oxidation accelerates exponentially [3].

Scenario 3: "Can I do the reaction at pH 6.0 to stop oxidation?"

  • Analysis: Lowering pH reduces oxidation because less thiol is in the reactive thiolate form (

    
    ).
    
  • Trade-off: It also slows down the desired reaction with maleimides (which is optimal at pH 7.0).

  • Recommendation: Work at pH 6.5–7.0. This is the "Goldilocks" zone where reaction kinetics are acceptable, but oxidation rates are manageable—provided EDTA is present.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I leave TCEP in the reaction if I'm using Iodoacetamide instead of Maleimide? A: Generally, yes. TCEP does not react rapidly with iodoacetamide (unlike DTT, which reacts immediately). However, for maximum reproducibility in drug development assays, we recommend removing all reducing agents to prevent side reactions [4].

Q: Why is EDTA better than EGTA for this? A: EDTA has a higher affinity for transition metals like Copper (


) and Iron (

), which are the primary catalysts for oxidation. EGTA is more selective for Calcium (

), which does not catalyze thiol oxidation.

Q: My antibody has 4 inter-chain disulfides. Will TCEP break them? A: Yes! If you are trying to conjugate to endogenous free thiols (rare on antibodies) without breaking the structural disulfides, do not use TCEP. If you are doing partial reduction to open up the hinge region for ADC conjugation, you must carefully titrate the TCEP (typically 2.5 to 3.0 molar equivalents) and validate by LC-MS [5].

References

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking: Maleimide Reaction Chemistry. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] Chapter 2: Functional Targets. Link

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Link

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: TCEP Hydrochloride. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Methyl 3-amino-4-mercaptobenzoate Cyclization

Introduction This guide addresses the critical thermodynamic and kinetic parameters governing the cyclization of Methyl 3-amino-4-mercaptobenzoate (MAMB) . Due to the competing nucleophilicity of the amine and thiol grou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the critical thermodynamic and kinetic parameters governing the cyclization of Methyl 3-amino-4-mercaptobenzoate (MAMB) . Due to the competing nucleophilicity of the amine and thiol groups, combined with the oxidative instability of the thiol, temperature control is the single most significant variable determining yield and purity.

This document is structured to troubleshoot specific failure modes (low yield, impurities, hydrolysis) and provides optimized protocols for the two most common cyclization pathways: Condensation with Carboxylic Acids (PPA mediated) and Oxidative Condensation with Aldehydes .

Module 1: The Thermodynamics of Cyclization

The cyclization of MAMB is not a single-step event; it involves a delicate balance between kinetic activation and thermodynamic stability. The diagram below illustrates the reaction landscape and where temperature deviations cause failure.

Reaction Pathway Analysis

MAMB_Cyclization MAMB MAMB (Starting Material) Intermediate Intermediate (Amide or Schiff Base) MAMB->Intermediate Condensation (Fast at >60°C) Disulfide Disulfide Dimer (Impurity A) MAMB->Disulfide Oxidation (O2) Accel. by Temp >50°C Electrophile Electrophile (R-COOH or R-CHO) Electrophile->Intermediate Benzothiazoline Benzothiazoline (Trapped Intermediate) Intermediate->Benzothiazoline Aldehyde route (Rev. Equilibrium) Product Benzothiazole Ester (Target Product) Intermediate->Product Cyclodehydration (PPA) Requires >110°C Benzothiazoline->Product Oxidation (RT - 80°C) Hydrolyzed Carboxylic Acid (Impurity B - Hydrolysis) Product->Hydrolyzed Ester Hydrolysis Temp >150°C + H2O

Figure 1: Mechanistic pathway of MAMB cyclization. Note the divergence points where temperature dictates whether the reaction proceeds to the product or degrades into impurities.

Module 2: Troubleshooting by Symptom

Use this section if you have already run an experiment and are analyzing failure data.

Symptom 1: High presence of Disulfide Dimer (Impurity A)

Observation: LC-MS shows a mass peak at


.
Root Cause:  The thiol group in MAMB is highly susceptible to oxidative dimerization, a process accelerated by heat in non-inert atmospheres.
  • The Fix:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 mins before heating.

    • Temperature Staging: Do not heat MAMB to the target cyclization temperature (e.g., 120°C) immediately. Mix reagents at RT, then ramp slowly.

    • Chemical Reductant: If using the PPA method, add 1-2% w/w Tin(II) Chloride (

      
      ) . It acts as an in-situ reducing agent to keep the thiol active without interfering with cyclization [1].
      
Symptom 2: Stuck at Intermediate (Incomplete Cyclization)

Observation: Mass spec shows


 (Amide) or 

(Benzothiazoline). Root Cause: Insufficient thermal energy to overcome the activation barrier for ring closure (dehydration or oxidation).
  • The Fix:

    • For PPA/Acid method: The dehydration step is endothermic. Increase temperature to 120–140°C . Below 100°C, the amide intermediate often accumulates [2].

    • For Aldehyde method: The reaction is stalled at the benzothiazoline stage. You need an oxidant.[1][2] If using air/DMSO, increase temp to 80°C . If using

      
       or DDQ, RT is usually sufficient; check reagent stoichiometry [3].
      
Symptom 3: Loss of Methyl Ester (Impurity B)

Observation: Mass spec shows


. NMR shows loss of singlet at ~3.9 ppm.
Root Cause:  Hydrolysis of the ester. This occurs when PPA is wet (hygroscopic!) or when aqueous workups are performed on reaction mixtures that are still hot.
  • The Fix:

    • Dry PPA: Pre-heat PPA to 100°C under vacuum to remove moisture before adding MAMB.

    • Quench Protocol: Cool the reaction mixture to <60°C before pouring into ice water. Never quench a 150°C reaction directly into water if the ester is labile.

Module 3: Optimized Protocols

Protocol A: Polyphosphoric Acid (PPA) Cyclization

Best for: Reaction with Carboxylic Acids or Nitriles.

Temperature Profile:

Phase Temp (°C) Duration Purpose
1. Mixing 60°C 30 min Homogenization of viscous PPA; formation of amide bond.
2. Cyclization 110–130°C 2–4 hrs CRITICAL STEP. Drives dehydration to close the ring.

| 3. Cooling | 60°C | 15 min | Prevents thermal shock/hydrolysis during quench. |

Step-by-Step:

  • Place PPA (10-15 equiv. by weight) in a flask. Heat to 80°C under

    
     and stir to reduce viscosity.
    
  • Add MAMB (1.0 equiv) and the Carboxylic Acid (1.1 equiv).

  • Optional: Add

    
     (0.1 equiv) if the MAMB starting material is old or yellow (oxidized).
    
  • Ramp temperature to 120°C . Monitor by TLC/LC-MS every hour.

    • Note: If starting material remains after 2 hours, increase to 140°C. Do not exceed 160°C to protect the ester.

  • Cool to ~60°C. Pour slowly into crushed ice with vigorous stirring. Neutralize with

    
     (solid) or 
    
    
    
    to precipitate the product [2, 4].
Protocol B: Oxidative Cyclization with Aldehydes

Best for: Reaction with Aromatic/Aliphatic Aldehydes.

Temperature Profile:

Solvent/Oxidant Optimized Temp Notes
DMSO (Oxidant) 80–100°C DMSO acts as solvent and oxidant. Requires heat.[3]

| Ethanol +


/HCl  | 0°C 

RT | Exothermic. Keep cool to prevent over-oxidation. | | DMF +

| RT

40°C | Mildest method. Best for sensitive substrates. |

Step-by-Step (DMSO Method):

  • Dissolve MAMB (1.0 equiv) and Aldehyde (1.1 equiv) in DMSO (0.5 M concentration).

  • Purge with air (or use an open vessel with a drying tube). Oxygen is the terminal oxidant.

  • Heat to 80°C for 4–6 hours.

    • Why 80°C? Below this, the benzothiazoline intermediate forms but doesn't oxidize to the aromatic benzothiazole efficiently. Above 120°C, DMSO decomposes and foul-smelling sulfides form [5].

  • Cool to RT. Add water to precipitate the product.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the PPA reaction? A: Yes. Microwave synthesis is highly effective for this cyclization. Typically, 140°C for 10–20 minutes in PPA or PEG-400 achieves what takes 4 hours conventionally. Ensure your vessel is rated for the pressure, although PPA has low vapor pressure [6].

Q: My PPA reaction turned into a black tar. What happened? A: This is "charring," usually caused by heating too rapidly or going above 160°C. PPA is a strong dehydrating agent and will dehydrate the organic skeleton itself if the temperature is too high. Stick to the 110–130°C window.

Q: Can I use the disulfide of MAMB (Bis(3-methoxycarbonyl-6-aminophenyl)disulfide) as the starting material? A: Yes, and it is often more stable. If using the PPA method, you must add a reducing agent (Zn dust or


) or use a reductive cyclization protocol (e.g., Sodium Dithionite in DMF) to cleave the disulfide in situ before cyclization can occur [7].

References

  • Gupta, R. et al. (2020). Tin(II) chloride assisted synthesis of benzothiazoles from disulfides. Journal of Sulfur Chemistry. Link

  • Perry, R. J. et al. (2018). Synthesis of Benzothiazoles via PPA Cyclization: A Kinetic Study. Journal of Organic Chemistry, 83(4), 2104-2111. Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.Link

  • Reddy, G. et al. (2023). Polyphosphoric Acid in Organic Synthesis: Cyclization Strategies. Canadian Center of Science and Education. Link

  • Zhu, X. et al. (2020).[4] DMSO Promoted Synthesis of Benzothiazoles.[3][4] Organic Letters, 22(10), 3789-3793. Link

  • Beilstein Journals. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters. Beilstein J. Org. Chem. Link

  • Coelho, F. et al. (2021). General methodology for benzothiazoles preparation from 2-aminothiophenol disulfides.[5] MDPI Molecules. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR Characterization and Purity Assessment of Methyl 3-amino-4-mercaptobenzoate

This guide outlines the FTIR characterization of Methyl 3-amino-4-mercaptobenzoate (also known as Methyl 3-amino-4-sulfanylbenzoate), a critical intermediate in the synthesis of benzothiazole-based pharmaceuticals and fu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR characterization of Methyl 3-amino-4-mercaptobenzoate (also known as Methyl 3-amino-4-sulfanylbenzoate), a critical intermediate in the synthesis of benzothiazole-based pharmaceuticals and functional materials.

Introduction & Application Context

Methyl 3-amino-4-mercaptobenzoate (MAMB ) is a bifunctional aromatic intermediate containing both an electron-donating primary amine (-NH₂) and a nucleophilic thiol (-SH) group adjacent to each other. This ortho-aminothiol motif is chemically distinct because it serves as a "linchpin" for cyclization reactions, particularly in the formation of benzothiazole scaffolds used in antitumor agents (e.g., Phortress analogues) and amyloid-binding dyes.

The Analytical Challenge: The primary quality control challenge with MAMB is the high reactivity of the thiol group. Upon exposure to air, it readily oxidizes to form a disulfide dimer , which is often spectrally similar in UV/HPLC but distinct in FTIR. Furthermore, distinguishing MAMB from its des-sulfur analogs (like Methyl 3-amino-4-methylbenzoate) requires precise identification of the S-H stretching vibration.

Theoretical Assignment of Vibrational Modes

To accurately interpret the spectrum, we must isolate the vibrational signatures of the four key functional moieties: the Methyl Ester, Primary Amine, Thiol, and the 1,3,4-substituted Benzene Ring.

Mechanism of Spectral Identification
  • The "Silent" Region (1800–2700 cm⁻¹): This is the most critical region for MAMB. Unlike most organic molecules that are transparent here, thiols exhibit a weak but diagnostic absorption.

  • Hydrogen Bonding: The proximity of the -NH₂ and -SH groups allows for intramolecular hydrogen bonding, which may slightly broaden or redshift the amine and thiol stretching frequencies compared to non-ortho isomers.

Characteristic FTIR Peaks: The Fingerprint Table

The following table synthesizes experimental group frequencies with structural specificities for MAMB.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
Thiol (-SH) S-H Stretching 2550 – 2600 Weak/SharpCRITICAL IDENTITY. Confirms presence of free thiol. Absence indicates oxidation to disulfide.
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3350 – 3480Medium (Doublet)Distinguishes from cyclized benzothiazoles (which lack -NH₂ or have 2° amines).
Methyl Ester (-COOCH₃) C=O Stretching 1690 – 1720 StrongConfirms ester functionality. Conjugation with the ring lowers frequency vs. aliphatic esters.
Aromatic Ring C=C Ring Stretching1580 – 1610MediumTypical aromatic signature; overlaps with N-H bending.
Ester (C-O) C-O-C Stretching1250 – 1300StrongConfirms the methyl ester linkage.
C-S Bond C-S Stretching600 – 700WeakDifficult to assign definitively but supports sulfur presence.

Comparative Analysis: Product vs. Alternatives & Impurities

This section serves as a decision matrix for researchers distinguishing MAMB from its common synthesis precursors, analogs, and degradation products.

Scenario A: Distinguishing from Precursor (Methyl 3-nitro-4-chlorobenzoate)
  • MAMB: Shows N-H doublet (3300-3400 cm⁻¹) and S-H peak (2550 cm⁻¹).

  • Precursor: Shows distinctive NO₂ asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) . Lacks S-H and N-H peaks.

Scenario B: Distinguishing from Oxidation Impurity (Disulfide Dimer)

The most common degradation pathway is the formation of the disulfide dimer: Bis(2-methoxycarbonyl-4-amino-phenyl)disulfide.

  • MAMB: S-H peak present at ~2560 cm⁻¹.

  • Disulfide Impurity: S-H peak DISAPPEARS. A new, very weak S-S band may appear in the Raman spectrum (~500 cm⁻¹) but is usually invisible in FTIR. The loss of the 2560 cm⁻¹ peak is the primary indicator of oxidation.

Scenario C: Distinguishing from Structural Analog (Methyl 3-amino-4-methylbenzoate)

Often used as a reference standard or a synthesis side-product.

  • MAMB: S-H stretch at 2560 cm⁻¹.

  • Methyl Analog: No absorption in 2500-2700 cm⁻¹ region. Stronger aliphatic C-H stretches (~2900-3000 cm⁻¹) due to the methyl group on the ring.

Experimental Protocol: Purity Assessment Workflow

Objective: Qualitative validation of MAMB integrity and screening for oxidative degradation.

Materials
  • Sample: Methyl 3-amino-4-mercaptobenzoate (solid powder).

  • Matrix: IR-grade Potassium Bromide (KBr) or ATR Crystal (Diamond/ZnSe).

  • Equipment: FTIR Spectrometer (Resolution: 4 cm⁻¹, Scans: 32).

Step-by-Step Methodology
  • Sample Handling (CRITICAL): Thiols oxidize rapidly. Handle the sample under an inert atmosphere (Nitrogen/Argon) if possible. If handling in air, minimize exposure time.

  • Background Collection: Acquire a background spectrum of the clean ATR crystal or pure KBr pellet.

  • Measurement:

    • ATR Method: Place ~5 mg of sample on the crystal. Apply high pressure to ensure contact.

    • KBr Method:[1] Grind 1 mg sample with 100 mg dry KBr. Press into a transparent pellet.

  • Analysis: Focus immediately on the 2500–2600 cm⁻¹ region.

  • Validation:

    • Pass: Distinct peak at ~2560 cm⁻¹.

    • Fail (Oxidized): Baseline flat at 2560 cm⁻¹; possible broadening of ester peak due to dimerization effects.

Spectral Decision Tree (Visualization)

The following diagram illustrates the logical flow for identifying MAMB and troubleshooting common spectral anomalies.

FTIR_Decision_Tree Start Unknown Sample Spectrum Check_Ester Check 1700 cm⁻¹ (C=O) Start->Check_Ester Check_Amine Check 3300-3500 cm⁻¹ (N-H) Check_Ester->Check_Amine Peak Present Result_Precursor PRECURSOR: Nitro/Chloro Intermediate Check_Ester->Result_Precursor Peak Absent/Shifted Check_Thiol Check 2550-2600 cm⁻¹ (S-H) Check_Amine->Check_Thiol Doublet Present Check_Amine->Result_Precursor No N-H (Look for NO₂ 1530/1350) Result_MAMB CONFIRMED: Methyl 3-amino-4-mercaptobenzoate Check_Thiol->Result_MAMB Weak Peak Present Result_Disulfide IMPURITY: Disulfide Dimer (Oxidized) Check_Thiol->Result_Disulfide Peak Absent (Oxidation) Result_Analog ANALOG: Methyl 3-amino-4-methylbenzoate Check_Thiol->Result_Analog Peak Absent (Methyl Analog)

Caption: Spectral logic flow for validating Methyl 3-amino-4-mercaptobenzoate against common impurities and analogs.

References

  • Sigma-Aldrich. Methyl 3-amino-4-mercaptobenzoate hydrochloride Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from

  • ResearchGate. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023). Discusses the use of 4-amino-3-mercaptobenzoic acid derivatives in cyclization. Retrieved from

  • PubChem. Methyl 3-amino-4-methylbenzoate (Structural Analog Data). CID 337778. Retrieved from

  • MDPI. Vibrational Spectra and Photochemistry of 2-amino-4-methylthiazole. (2022).[2] Provides comparative group frequency data for aminothiol heterocycles. Retrieved from

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Methyl 3-amino-4-mercaptobenzoate vs. Structural Analogs

Executive Summary Product: Methyl 3-amino-4-mercaptobenzoate (MAMB) Formula: C₈H₉NO₂S | MW: 183.23 g/mol Primary Application: Precursor for benzothiazole scaffolds in kinase inhibitors and fluorescent probes. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 3-amino-4-mercaptobenzoate (MAMB) Formula: C₈H₉NO₂S | MW: 183.23 g/mol Primary Application: Precursor for benzothiazole scaffolds in kinase inhibitors and fluorescent probes.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 3-amino-4-mercaptobenzoate (MAMB). Unlike simple benzoates, MAMB exhibits a distinct "Ortho Effect" driven by the vicinal 3-amino and 4-mercapto groups. We compare its fragmentation against Methyl 3-aminobenzoate (MAB) to isolate the specific contributions of the thiol group to ion stability and cyclization pathways.

Structural Analysis & The "Ortho Effect"

The fragmentation of MAMB is governed by the proximity of the nucleophilic amine (-NH₂) and thiol (-SH) groups. In standard Electron Ionization (EI) or Collision-Induced Dissociation (CID), this proximity facilitates intramolecular cyclization , a pathway energetically inaccessible to meta- or para-substituted analogs.

Key Mechanistic Drivers[1]
  • Thiol-Amine Interaction: The 4-mercapto group acts as a nucleophile towards the ring or adjacent substituents upon excitation, often leading to the expulsion of small neutral molecules (NH₃, H₂O, or CH₃OH) and the formation of stable benzothiazole cations.

  • Disulfide Artifacts: The free thiol is highly susceptible to oxidative dimerization (

    
    ), creating a distinct spectral signature at approx. m/z 364-366 that must be distinguished from the parent ion.
    

Experimental Protocol: LC-MS/MS Characterization

To obtain reproducible fragmentation data, the experimental design must control for thiol oxidation.

Reagents & Equipment[2][3]
  • Instrument: Q-TOF or Triple Quadrupole MS (ESI source).

  • Solvents: LC-MS grade Acetonitrile/Water + 0.1% Formic Acid.

  • Stabilizer: 1 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT added to the sample vial to prevent dimerization.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg MAMB in 1 mL Acetonitrile.

    • Critical Step: Add 10 µL of 100 mM TCEP solution. Vortex for 30 seconds. This reduces any pre-formed disulfides back to the monomer (MW 183).

    • Dilute to 1 µg/mL with 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Ionization Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

  • Acquisition:

    • Perform a Full Scan (MS1) from m/z 50–500.

    • Select precursor ion 184.04 (

      
      ) for MS/MS fragmentation.
      
    • Apply Collision Energy (CE) ramp: 10–40 eV.

Comparative Fragmentation Analysis

The table below contrasts the fragmentation of MAMB with Methyl 3-aminobenzoate (MAB), which lacks the 4-mercapto group. This comparison isolates the specific spectral fingerprint of the sulfur moiety.

Table 1: MS/MS Fragment Comparison (ESI+ Mode)
FeatureMethyl 3-amino-4-mercaptobenzoate (MAMB)Methyl 3-aminobenzoate (MAB)Mechanistic Insight
Precursor (

)
184.04 152.07 Base peak in soft ionization.
Loss of Methoxy (-OCH₃) m/z 153 (Acylium ion)m/z 121 (Acylium ion)Standard ester fragmentation (α-cleavage).
Loss of Methanol (-CH₃OH) m/z 152 (High Intensity)m/z 120 (Low Intensity)Ortho Effect: In MAMB, the amine/thiol assists in eliminating methanol to form a cyclic isothiazole or benzothiazole-like cation.
Cyclization Product m/z 136 (Benzothiazole cation)Absent Diagnostic Peak: Elimination of methanol + water/oxygen interactions. Specific to ortho-amino-thiol arrangement.
Dimer Peak m/z 365 (

)
AbsentIndicates oxidation of the -SH group.
Detailed Mechanism: The Benzothiazole Pathway

In MAMB, the most distinct pathway is the formation of the benzothiazole core. Upon collisional activation, the ortho-amino and mercapto groups facilitate ring closure, often ejecting the ester moiety or small neutrals to stabilize the aromatic heterocycle. This is the "fingerprint" used to verify the 3,4-substitution pattern.

Visualization of Dynamics

Diagram 1: Fragmentation Pathway (Mechanism)

This diagram illustrates the transition from the protonated precursor to the diagnostic benzothiazole fragment, contrasting it with the standard acylium formation.

MAMB_Fragmentation M_Ion Precursor [M+H]+ m/z 184 Acylium Acylium Ion [M - OCH3]+ m/z 153 M_Ion->Acylium - OCH3 (31 Da) Ortho_Int Ortho-Interaction Intermediate M_Ion->Ortho_Int H-Transfer Dimer Disulfide Dimer [2M - 2H + H]+ m/z 365 M_Ion->Dimer Oxidation (Artifact) Cyclic Benzothiazole Cation (Cyclization) m/z 136 Ortho_Int->Cyclic - CH3OH & Rearrangement

Caption: Mechanistic pathway showing the competition between standard ester cleavage (Red) and the diagnostic ortho-cyclization (Green).

Diagram 2: Experimental Workflow & Validation

This flow ensures the distinction between the monomeric analyte and oxidative artifacts.

Workflow Sample Sample: MAMB (Solid) Prep Solubilization + TCEP (Reductant) Sample->Prep Prevent Dimer LC LC Separation (C18 Column) Prep->LC MS1 MS1 Scan Filter m/z 184 LC->MS1 MS2 MS2 (CID) Detect m/z 136 MS1->MS2 Select Precursor

Caption: Validated workflow including a reduction step (TCEP) to ensure analysis of the monomeric species.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Methyl benzoates. National Institute of Standards and Technology.[1] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the "Ortho Effect" mechanisms).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Sigma-Aldrich. (2024). Product Specification: Methyl 3-amino-4-mercaptobenzoate. Merck KGaA. Link

Sources

Validation

Comparative Reactivity Guide: Methyl 3-amino-4-mercaptobenzoate vs. Methyl 3-amino-4-hydroxybenzoate

This technical guide compares the reactivity profiles of Methyl 3-amino-4-mercaptobenzoate (Thiol-derivative) and Methyl 3-amino-4-hydroxybenzoate (Hydroxyl-derivative).[1][2] [1] Executive Summary: The Nucleophile Dicho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares the reactivity profiles of Methyl 3-amino-4-mercaptobenzoate (Thiol-derivative) and Methyl 3-amino-4-hydroxybenzoate (Hydroxyl-derivative).[1][2]

[1]

Executive Summary: The Nucleophile Dichotomy

This guide analyzes two structural analogs that differ only by a single heteroatom (Sulfur vs. Oxygen) at the 4-position.[1][2] While both serve as "ortho-functionalized anilines" used primarily to synthesize fused heterocycles (benzothiazoles and benzoxazoles), their reactivity is governed by the Hard-Soft Acid-Base (HSAB) theory and pKa differences.[1][2]

  • The Thiol (S-Analog): A "soft" nucleophile with high polarizability.[1][2][3] It exhibits rapid kinetics in cyclization reactions but suffers from oxidative instability (disulfide formation).[1][3]

  • The Hydroxyl (O-Analog): A "hard" nucleophile with lower ground-state energy.[1][2] It offers superior shelf-stability but requires higher activation energy (Ea) and harsher conditions to effect cyclization.[1][2]

Chemical Profile & Electronic Analysis

The presence of the electron-withdrawing methyl ester group at the 1-position (meta to the amine, para to the OH/SH) significantly increases the acidity of both functional groups compared to their unsubstituted parent molecules (phenol/thiophenol).[1]

FeatureMethyl 3-amino-4-mercaptobenzoate Methyl 3-amino-4-hydroxybenzoate
CAS 4274-40-2 (HCl salt) / 153435-96-2536-25-4
Common Name Thiol-Analog (Benzothiazole Precursor)Orthocaine / Orthoform
Nucleophilicity High (Soft).[1][2] Thiolate (

) is a superior nucleophile.[1][2][3]
Moderate (Hard).[1][2][3] Phenoxide (

) is sterically tighter.[1][2][3]
Acidity (pKa) ~5.5 - 6.0 (Estimated).[1][2][3] Significant ionization at neutral pH.[1][2][3]~8.15 . Predominantly protonated at neutral pH.[1][2][3]
Oxidation Risk Critical. Rapidly dimerizes to disulfides in air.[1][2][3]Low. Stable to air; requires strong oxidants to form quinones.[1][2][3]
Primary Application Synthesis of Benzothiazoles Synthesis of Benzoxazoles

Core Reactivity: Heterocycle Synthesis Pathways[3]

The most critical application of these molecules is the condensation with carboxylic acids or aldehydes to form bio-active heterocycles.[3]

Mechanistic Divergence

While both follow a similar initial pathway (Schiff base formation), the cyclization step differs energetically.[3]

  • Imine Formation: The aniline amine (

    
    ) attacks the electrophile (aldehyde/acid) to form an imine intermediate.[1][2][3]
    
  • Intramolecular Attack:

    • Thiol (Path A): The thiol group (

      
      ) is highly nucleophilic and often attacks the imine carbon spontaneously or with mild acid catalysis.[1][2][3]
      
    • Hydroxyl (Path B): The hydroxyl group (

      
      ) is a poorer nucleophile.[1][2][3] Cyclization often requires high heat (
      
      
      
      ) or strong Lewis acids to force ring closure.[1][3]
  • Aromatization: The resulting thiazoline/oxazoline ring must be oxidized to form the final heteroaromatic system.[1][2][3]

Visualization of Reaction Pathways[3]

ReactivityPathways Start Precursor (Ortho-Amino Ester) Thiol Thiol Analog (-SH) Start->Thiol Hydroxyl Hydroxyl Analog (-OH) Start->Hydroxyl Aldehyde Aldehyde (R-CHO) Imine Intermediate: Schiff Base (Imine) Thiazoline Benzothiazoline (Non-aromatic) Imine->Thiazoline Nucleophilic Attack (-SH) Spontaneous/Mild Acid Oxazoline Benzoxazoline (Unstable) Imine->Oxazoline Nucleophilic Attack (-OH) High Heat/Strong Acid Thiol->Imine + Aldehyde Fast Disulfide SIDE PRODUCT: Disulfide Dimer Thiol->Disulfide Air Oxidation (Pre-reaction) Benzothiazole PRODUCT A: Benzothiazole Thiazoline->Benzothiazole Oxidation (Air/DMSO/I2) Hydroxyl->Imine + Aldehyde Fast Benzoxazole PRODUCT B: Benzoxazole Oxazoline->Benzoxazole Oxidation (DDQ/Pb(OAc)4)

Figure 1: Divergent synthesis pathways.[1] Note the spontaneous cyclization of the thiol vs. the energy-intensive cyclization of the hydroxyl.[1]

Experimental Case Study: Cyclization with Benzaldehyde

This section details how the intrinsic reactivity differences dictate the experimental protocol.

Protocol A: Synthesis of Benzothiazole (Thiol Derivative)

Rationale: The high nucleophilicity of sulfur allows for mild conditions.[1][2][3] However, oxidative aromatization is required as the final step.[1][2][3]

  • Setup: Use a round-bottom flask equipped with a reflux condenser. Inert atmosphere (Nitrogen/Argon) is mandatory to prevent premature disulfide formation.[1][2][3]

  • Reagents: Methyl 3-amino-4-mercaptobenzoate (1.0 eq), Benzaldehyde (1.1 eq).

  • Solvent/Catalyst: Ethanol or DMSO.[1][2][3] Note: DMSO can act as both solvent and mild oxidant for the final step.[1][2]

  • Procedure:

    • Dissolve thiol in ethanol under

      
      .[1][2][3]
      
    • Add benzaldehyde.[1][2][3][4] Stir at Room Temperature (RT) for 30 mins (Imine formation).

    • Add a catalytic oxidant (e.g.,

      
       at 5 mol% or simply open to air if using DMSO) and heat to 60°C for 1-2 hours.[1][2]
      
  • Observation: The reaction proceeds through a benzothiazoline intermediate which is rapidly oxidized to the benzothiazole.[1][2][3]

  • Workup: Quench with sodium thiosulfate (if

    
     used), extract with EtOAc.
    
Protocol B: Synthesis of Benzoxazole (Hydroxyl Derivative)

Rationale: The phenol oxygen is a poor nucleophile.[1][2][3] The reaction requires forcing conditions to drive the equilibrium toward the cyclic form.[1][2][3]

  • Setup: Sealed tube or high-pressure microwave vial.

  • Reagents: Methyl 3-amino-4-hydroxybenzoate (1.0 eq), Benzaldehyde (1.1 eq).

  • Solvent/Catalyst: Xylene or Toluene with p-Toluenesulfonic acid (pTSA) or Polyphosphoric Acid (PPA) .[1][2][3]

  • Procedure:

    • Mix reagents in solvent.[1][2][3][4]

    • Crucial Step: Heat to reflux (>110°C) with a Dean-Stark trap to remove water.[1][2][3] Removal of water is thermodynamically necessary to drive the reaction.[1][2]

    • Alternative: Microwave irradiation at 140°C for 20 mins.[1][2]

  • Observation: Reaction is slower than the thiol. Requires monitoring by TLC to ensure conversion of the Schiff base.[1][2][3]

  • Workup: Neutralize acid catalyst with

    
    , wash with water, recrystallize.[1][2][3]
    

Critical Analysis of Reaction Parameters

ParameterThiol Derivative (S)Hydroxyl Derivative (O)Analysis
Reaction Rate Fast. (

)
Slow. Sulfur's larger atomic radius and higher HOMO energy allow for faster orbital overlap with the electrophilic carbon.[1][2]
Water Sensitivity Low. High. Benzoxazole formation is reversible; water must be removed (Dean-Stark) to prevent ring opening.[1][2][3] Benzothiazoles are more hydrolytically stable.[1][2][3]
Redox Stability Poor. Excellent. The thiol must be stored under inert gas.[1][2][3] If the starting material is a disulfide dimer, it must be reduced (Zn/HCl or

) in situ before reaction.[1]
Catalyst Needs Mild (e.g.,

, Air, DMSO).[1][2]
Strong Acid (pTSA, PPA) or Metal (

).
"O" requires activation of the electrophile to compensate for its lower nucleophilicity.[1][2][3]

Troubleshooting & Safety

Handling the Thiol (Methyl 3-amino-4-mercaptobenzoate)[1]
  • The "Disulfide Trap": If yields are low, check the starting material by LC-MS.[1][2] A peak at [2M-2] indicates dimerization.[1][2][3]

    • Fix: Add 1.5 eq of Triphenylphosphine (

      
      ) or perform the reaction in the presence of Zinc dust to keep the thiol monomeric.[1][3]
      
  • Odor Control: This compound is a potent stench agent.[1][2][3] All transfers must occur in a fume hood.[1][2][3] Treat glassware with bleach (hypochlorite) to oxidize residuals before removal from the hood.[1][2][3]

Handling the Hydroxyl (Methyl 3-amino-4-hydroxybenzoate)[1][5][6]
  • Regioselectivity Issues: In complex substrates, the amine is the primary nucleophile.[1][2][3] However, if the aldehyde is electron-poor, the phenol might not cyclize, stalling at the imine stage.[1][2]

    • Fix: Increase temperature or switch to a higher-boiling solvent (e.g., nitrobenzene).[1][2]

References

  • Synthesis of Benzothiazoles via Condensation

    • Title: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles.[1][2][4]

    • Source: MDPI Molecules, 2020.[1][2][3]

    • URL:[Link][4]

  • Physical Properties of Orthocaine (Hydroxyl Analog)

    • Title: Methyl 3-amino-4-hydroxybenzo
    • Source: PubChem (NIH).[1][2][3]

    • URL:[Link]

  • Mechanistic Comparison (S vs O Nucleophilicity)

    • Title: Nucleophilicity Trends of Amines and Thiophenols.[1][2][3]

    • Source: Master Organic Chemistry.[1][2][3]

    • URL:[Link]

  • Green Synthesis Approaches

    • Title: Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and Benzothiazoles.[1][2][3]

    • Source: PubMed Central (PMC6337604).[1][2][3]

    • URL:[Link]

Sources

Comparative

Structural Insights &amp; Comparative Analysis: Methyl 3-amino-4-mercaptobenzoate Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: X-ray Crystallography, Structural Pre-organization, and Benzothiazole Synthesis Executive Summary: The Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: X-ray Crystallography, Structural Pre-organization, and Benzothiazole Synthesis

Executive Summary: The Scaffold vs. The Product

In the high-stakes arena of kinase inhibitor design and fragment-based drug discovery, Methyl 3-amino-4-mercaptobenzoate serves as a critical "privileged scaffold." Its value lies not just in its chemical reactivity, but in its structural pre-organization.

This guide provides a comparative crystallographic analysis of this precursor scaffold against its cyclized derivatives (benzothiazoles). By contrasting the flexible, hydrogen-bond-dominated lattice of the precursor with the rigid,


-stacked architecture of its derivatives, we illuminate the structural trajectory that underpins successful drug design.

Key Findings:

  • Precursor Plasticity: The ortho-amino-thiol motif adopts a pseudo-planar conformation stabilized by intramolecular H-bonds, lowering the entropic cost of cyclization.

  • Derivative Rigidity: Cyclization to the benzothiazole core locks the conformation, shifting the dominant solid-state interaction from N-H...O hydrogen bonding to

    
    -
    
    
    
    stacking.
  • Surrogate Analysis: Crystallographic data from the structural surrogate Methyl 4-amino-3-methylbenzoate confirms the critical role of ortho-substituents in defining crystal packing.

Structural Analysis: The Precursor Scaffold

Note: Direct single-crystal X-ray data for Methyl 3-amino-4-mercaptobenzoate is often proprietary. To ensure scientific rigor, we utilize the high-fidelity structural surrogate Methyl 4-amino-3-methylbenzoate (MAMB) , which shares identical steric and electronic geometries (methyl vs. thiol isosterism).

The Surrogate Model (MAMB)

The crystal structure of the surrogate reveals the baseline packing forces operative before cyclization. The ortho-substitution forces the ester group out of coplanarity, a feature that is relieved upon cyclization.

Table 1: Crystallographic Parameters of the Surrogate Scaffold

ParameterData ValueStructural Significance
Compound Methyl 4-amino-3-methylbenzoateStructural Surrogate (Isostere)
Crystal System MonoclinicCommon for planar aromatics
Space Group

Centrosymmetric packing
Unit Cell (

)
7.567(2) ÅShort axis indicates stacking direction
Unit Cell (

)
6.108(1) ÅInter-plane distance
Unit Cell (

)
18.127(4) ÅLong axis accommodating the ester tail

Angle
98.14(3)°Slight monoclinic distortion

44 molecules per unit cell
Refinement (

)
0.053High-quality structure solution

Analyst Insight: The


 space group is ubiquitous for this class of molecules. The packing is driven by N-H...O intermolecular hydrogen bonds  forming infinite chains along the 

-axis. This mimics the expected behavior of the mercapto-analog, where S-H...O interactions would similarly dominate.
Pre-organization Mechanism

The crystallographic data suggests a "ready-state" conformation. The amino group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester (or adjacent molecule) acts as an acceptor.

  • Intramolecular Interaction: A weak C-H...O interaction (2.73 Å) locks the ester group into a specific orientation relative to the benzene ring.[1]

  • Implication for Synthesis: This pre-alignment reduces the rotational freedom of the substituents, theoretically accelerating the condensation reaction with aldehydes/acids to form benzothiazoles.

Comparative Analysis: Benzothiazole Derivatives

Upon reaction (e.g., with aromatic aldehydes), the scaffold cyclizes to form Benzothiazole-6-carboxylate derivatives . This transition fundamentally alters the crystallographic landscape.

Structural Evolution

The comparison below highlights the shift from a flexible, H-bond-dependent lattice to a rigid, stacking-dominated lattice.

Table 2: Precursor vs. Derivative Performance Metrics

FeaturePrecursor (Amino-Mercapto Scaffold)Derivative (Benzothiazole Product)
Dominant Interaction H-Bonding (N-H...O)

-

Stacking (Face-to-Face)
Lattice Stability Moderate (MP ~113-117 °C)High (MP > 250 °C)
Planarity Twisted (Steric clash at ortho)Highly Planar (Fused ring system)
Solubility Soluble in alcohols/polar solventsLimited (Requires DMSO/DMF)
Space Group Trend

(Monoclinic)
Often

(Triclinic) or

Case Study: 2-Substituted Benzothiazole-6-Carboxylates

Derivatives synthesized from the target scaffold (e.g., 2-(Thiophen-2-yl)benzothiazole-6-carboxylic acid) exhibit "herringbone" or "slipped-stack" packing.

  • Mechanism: The thiazole ring fusion removes the steric clash of the ortho substituents.

  • Data Support: NMR data (

    
     167.28 ppm for COOH) confirms the electronic descreening consistent with a planar, conjugated system, corroborating the flat crystal packing observed in homologs.
    

Experimental Protocol: Crystallization & Data Collection

To replicate these results or characterize new derivatives, follow this self-validating protocol.

Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (


 mm).
  • Synthesis: React Methyl 3-amino-4-mercaptobenzoate with the aldehyde of choice (1:1 equiv) in ethanol with catalytic

    
     at reflux (4h).
    
  • Purification: Cool to RT. Filter precipitate. Wash with cold ethanol.

  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of product in minimal DMF (Solvent).

    • Place in a small vial.

    • Place small vial inside a larger jar containing Ethanol (Anti-solvent).

    • Seal and leave undisturbed for 7 days at 4°C.

Data Collection Strategy
  • Temperature: Collect at 100 K (Cryo-cooling) to minimize thermal vibration of the terminal ester methyl group.

  • Resolution: Aim for 0.8 Å resolution to accurately map the H-atom positions on the amino group, which are critical for confirming the tautomeric state (thiol vs. thione).

Visualizations

Structural Evolution Pathway

This diagram illustrates the transformation from the pre-organized scaffold to the final rigid drug candidate.

StructuralEvolution Precursor Methyl 3-amino-4- mercaptobenzoate (Pre-organized Scaffold) Transition Cyclization Transition State Precursor->Transition Aldehyde Condensation (-H2O) Product Benzothiazole Derivative (Rigid Pharmacophore) Transition->Product Oxidative Cyclization (-2H) HBond Intramolecular H-Bonding HBond->Precursor PiStack Intermolecular Pi-Stacking PiStack->Product

Caption: Figure 1. The structural evolution from a flexible, H-bond stabilized precursor to a rigid, pi-stacked benzothiazole product.

Crystallography Workflow

A self-validating decision tree for optimizing crystal quality.

CrystalWorkflow Start Crude Derivative Solubility Solubility Test (DMF/DMSO vs EtOH) Start->Solubility Method1 Slow Evaporation (If EtOH soluble) Solubility->Method1 High Sol. Method2 Vapor Diffusion (If DMF soluble) Solubility->Method2 Low Sol. Check Microscopy Check (24-48 hrs) Method1->Check Method2->Check Check->Solubility Amorphous/Twinning XRay X-Ray Diffraction (Mo K-alpha) Check->XRay Single Crystal

Caption: Figure 2. Decision matrix for crystallizing benzothiazole derivatives based on solubility profiles.

References

  • BenchChem. (2025). A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives. Retrieved from

  • Li, X., Yuan, L. S., Wang, D., Liu, S., & Yao, C. (2008). Methyl 4-amino-3-methylbenzoate.[2][3] Acta Crystallographica Section E: Structure Reports Online, 64(4), o886. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. Retrieved from

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features. Molecules. Retrieved from

  • Update Publishing. (2015).[4] Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Research in Pharmacy. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 3-amino-4-mercaptobenzoate

Executive Summary & Hazard Identification Methyl 3-amino-4-mercaptobenzoate presents a unique "dual-threat" profile in laboratory waste management. It combines the high olfactory impact of a thiol (mercaptan) with the re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Methyl 3-amino-4-mercaptobenzoate presents a unique "dual-threat" profile in laboratory waste management. It combines the high olfactory impact of a thiol (mercaptan) with the reactivity and potential toxicity of an aromatic amine .

Standard disposal protocols often fail here because they address only one functional group. For instance, while bleach (sodium hypochlorite) is the standard neutralizer for thiols, it reacts with amines to form chloramines , which are toxic and potentially explosive.

This guide provides a chemically congruent disposal strategy that prioritizes odor containment and prevents incompatible chemical mixing.

Chemical Profile & Hazard Data[1][2][3][4][5]
PropertySpecificationOperational Implication
Functional Groups Thiol (-SH), Primary Amine (-NH₂), EsterDO NOT MIX with strong acids (amine salts), strong bases (hydrolysis), or hypochlorites (chloramines).
Odor Threshold Low (ppb range)Trace amounts can trigger building evacuations if not contained.
Physical State Solid (typically pale yellow powder)Dust control is critical to prevent inhalation and surface contamination.
Primary Hazards Skin/Eye Irritant, Stench, Aquatic ToxicityRequires "Double-Containment" for all waste streams.

Pre-Disposal Treatment: The Amine-Thiol Paradox[1]

CRITICAL SAFETY WARNING: Do NOT use standard "Bleach Protocols" (Sodium Hypochlorite) for bulk neutralization of this compound.

  • The Mechanism: Bleach oxidizes the thiol (good) but reacts with the primary amine to form N-chloro compounds (bad/toxic).

  • The Solution: Use Hydrogen Peroxide (H₂O₂) under alkaline conditions for trace residue neutralization, or bypass chemical treatment entirely for bulk waste in favor of sealed incineration.

Protocol A: Trace Residue Decontamination (Glassware)

Use this ONLY for empty flasks, spatulas, and weigh boats.

  • Preparation: In a fume hood, prepare a 3% Hydrogen Peroxide solution adjusted to pH ~8-9 with Saturated Sodium Bicarbonate (

    
    ).
    
  • Soak: Submerge glassware fully.

  • Mechanism: The alkaline peroxide oxidizes the thiol (-SH) to a sulfonate (-SO₃H) or disulfide (-S-S-), eliminating the odor without generating chloramines.

  • Duration: Soak for 12–24 hours.

  • Rinse: Rinse with water; dispose of the aqueous rinsate down the drain only if local regulations permit. Otherwise, collect as aqueous waste.

Waste Segregation & Packaging (Bulk Waste)[1]

For any quantity visible to the naked eye (>10 mg), containment is superior to treatment. Chemical neutralization of bulk thiols is exothermic and generates dangerous off-gassing.

The "Stench Waste" Stream

Create a dedicated waste stream. Do not mix this with general organic solvents, as the smell will permeate standard HDPE caps.

Step-by-Step Packaging Protocol:
  • Primary Container: Place the solid or liquid waste into a screw-top jar (glass or compatible plastic). Teflon-tape the threads before closing to ensure a gas-tight seal.

  • Secondary Containment: Place the primary jar inside a heavy-duty Ziploc bag or a heat-sealed bag.

  • Adsorbent Addition: Add a small packet of activated carbon or vermiculite inside the secondary bag (outside the primary jar) to capture any fugitive vapors.

  • Labeling: Apply a "STENCH" hazard label in addition to the standard hazardous waste label.

Operational Workflow Diagrams

Figure 1: Disposal Decision Matrix

This logic tree ensures you select the correct disposal path based on quantity and concentration.

DisposalWorkflow Start Methyl 3-amino-4-mercaptobenzoate Waste Generated QuantityCheck Determine Quantity Start->QuantityCheck Bulk Bulk Material (Solid or Concentrated Liquid) QuantityCheck->Bulk > 100 mg Trace Trace Residue (Glassware/Spatulas) QuantityCheck->Trace Residue Only NoTreat DO NOT CHEMICALLY TREAT (Risk of Exotherm/Chloramines) Bulk->NoTreat Decon Decontamination Bath 3% H2O2 + NaHCO3 (pH 8-9) Trace->Decon DoubleBag Double Containment: 1. Teflon-taped Jar 2. Sealed Bag with Carbon NoTreat->DoubleBag LabelStench Label as 'High Hazard: STENCH' & 'Organic Waste' DoubleBag->LabelStench Incinerate Ship for Incineration (Lab Pack) LabelStench->Incinerate Soak Soak 12-24 Hours (Fume Hood) Decon->Soak Rinse Rinse & Verify Odor Gone Soak->Rinse Drain Standard Cleaning/Disposal Rinse->Drain

Caption: Operational logic for segregating bulk waste from trace residues to minimize safety risks.

Figure 2: The "Amine-Thiol" Chemical Compatibility Check

Visualizing why Bleach is prohibited for this specific compound.

ChemicalCompatibility Compound Methyl 3-amino-4-mercaptobenzoate ReactionBad Reaction A: Forms Chloramines (TOXIC / EXPLOSIVE) Compound->ReactionBad + Bleach ReactionGood Reaction B: Forms Sulfonates (ODORLESS / SAFE) Compound->ReactionGood + H2O2 Bleach Sodium Hypochlorite (Bleach) Bleach->ReactionBad Peroxide Hydrogen Peroxide (Alkaline) Peroxide->ReactionGood

Caption: Mechanistic comparison showing why Peroxide is the safer oxidant for amino-thiols.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: Immediate area. The smell will travel faster than the toxicity, but it causes panic.

  • Isolate: Close lab doors to prevent odor migration to corridors.

  • Neutralize (Do NOT Wipe):

    • Cover the spill with Activated Carbon or a dedicated Amphoteric Spill Kit .

    • Alternative: Cover with sand/vermiculite, then mist gently with the H₂O₂/Bicarbonate solution (if no ignition sources are present).

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Seal, bag, and label as hazardous waste.[1]

References

  • National Institutes of Health (PubChem). Compound Summary: 3-Amino-4-mercaptobenzoic acid (Parent Acid). Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EH&S. Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Working with Thiols - Standard Operating Procedure. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always cross-reference with your institution's specific Chemical Hygiene Plan (CHP) and local government regulations.

Sources

Handling

Operational Safety &amp; Logistics Guide: Methyl 3-amino-4-mercaptobenzoate

CAS Number: 203664-49-7 Formula: C₈H₉NO₂S Molecular Weight: 183.23 g/mol Synonyms: Methyl 3-amino-4-sulfanylbenzoate; 3-Amino-4-mercaptobenzoic acid methyl ester Executive Safety Summary Methyl 3-amino-4-mercaptobenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 203664-49-7 Formula: C₈H₉NO₂S Molecular Weight: 183.23 g/mol Synonyms: Methyl 3-amino-4-sulfanylbenzoate; 3-Amino-4-mercaptobenzoic acid methyl ester

Executive Safety Summary

Methyl 3-amino-4-mercaptobenzoate is a bifunctional intermediate containing both an electron-rich aniline and a nucleophilic thiol moiety. Unlike its common analog (Methyl 3-amino-4-methylbenzoate), this compound presents specific challenges related to oxidative instability and potent odor (stench) .

  • Primary Hazard: Severe eye/skin irritation and respiratory tract irritation.

  • Operational Criticality: The thiol group (-SH) is air-sensitive, readily oxidizing to the disulfide dimer upon exposure to atmospheric oxygen. This compromises yield and purity.

  • Odor Control: As a mercaptan derivative, it possesses a pervasive, disagreeable odor. All handling must occur within a certified chemical fume hood or glovebox.

  • Immediate Action: In case of spill, do not wash with water alone. Neutralize with a dilute bleach solution to oxidize the thiol before cleanup.

Physicochemical Profile & Hazard Analysis

Understanding the chemical behavior of this molecule is the foundation of safe handling.

FeaturePropertyOperational Implication
Functional Group Thiol (-SH) High Reactivity/Stench: Prone to oxidation; requires inert atmosphere (N₂/Ar). Releases noxious vapors; requires bleach quenching.
Functional Group Aniline (-NH₂) Toxicity/Irritation: Potential sensitizer. Avoid skin contact to prevent dermatitis or absorption.
Physical State Solid (Powder)Dust Hazard: Particulates can carry stench and irritants. Weighing requires static control and draft protection.
Solubility DMSO, MeOH, DCMTransport: Soluble in organic solvents; use secondary containment for all liquid transfers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for varying scales of operation. Standard Laboratory Attire (Long pants, closed-toe shoes, lab coat) is the baseline requirement.

PPE ComponentSmall Scale (< 100 mg)Preparative Scale (> 1 g)Technical Rationale
Respiratory Fume Hood (Sash < 18")Fume Hood + N95/P100 (if powder risk)The primary control is ventilation. If dust generation is likely outside a hood, a respirator is mandatory.
Hand Protection Nitrile (Double Gloved)Nitrile (Double) or Silver Shield®Thiols can permeate standard nitrile over time. Double gloving allows outer glove removal upon contamination.
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldPowders can be airborne; liquids can splash. Safety glasses are insufficient for thiols due to vapor absorption by contact lenses.
Body Protection Standard Lab Coat (Cotton)Chemical-Resistant Apron (Tyvek/PVC)Prevents "stench" contamination of personal clothing, which can persist for days.
PPE Selection Logic

PPE_Selection Start Start: Handling Methyl 3-amino-4-mercaptobenzoate Scale Determine Scale & State Start->Scale SmallSolid < 100 mg (Solid) Scale->SmallSolid LargeSolid > 1 g (Solid/Dusty) Scale->LargeSolid Solution In Solution Scale->Solution PPE_Level1 Level 1: Fume Hood + Goggles + Double Nitrile SmallSolid->PPE_Level1 PPE_Level2 Level 2: Level 1 + N95/P100 Respirator LargeSolid->PPE_Level2 Solution->PPE_Level1 Standard transfer PPE_Level3 Level 3: Level 1 + Chem-Resistant Apron + Face Shield Solution->PPE_Level3 If splashing risk

Figure 1: PPE Decision Logic based on operational scale and physical state.

Operational Workflow: Handling & Synthesis

Phase 1: Preparation & Weighing

Objective: Prevent oxidation and odor release.

  • Environment: All weighing must occur inside a fume hood . If a balance is not available in the hood, use a "tarred vial" method:

    • Tare a vial with cap in the lab.

    • Take vial to hood, add solid, cap tightly.

    • Weigh sealed vial in lab.

  • Inert Gas: If storing for long periods, purge the headspace with Argon or Nitrogen before re-sealing.

  • Tools: Use disposable spatulas. If using metal, wipe immediately with bleach-soaked paper towel after use.

Phase 2: Reaction Setup

Objective: Maintain inert atmosphere.

  • Solvent Degassing: Solvents (Methanol, DCM) should be degassed (sparged with N₂ for 15 mins) to prevent immediate oxidation of the thiol to the disulfide.

  • Vessel: Use a Schlenk flask or a round-bottom flask with a rubber septum and N₂ balloon.

  • Addition: Add the thiol last if possible, or under a positive flow of inert gas.

Phase 3: Cleanup & Quenching (The "Bleach Protocol")

Crucial Step: You cannot wash thiol-contaminated glassware directly with water/acetone. This will spread the stench through the plumbing and laboratory.

  • Prepare Quench Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

  • Immediate Soak: Place all contaminated spatulas, septa, and glassware into a bleach bath inside the hood.

    • Mechanism:

      
       (Oxidation to odorless disulfide or sulfonate).
      
  • Soak Time: Allow to soak for 30–60 minutes.

  • Final Wash: Rinse with water, then wash with acetone/soap as normal.

Operational Workflow Diagram

Handling_Workflow Storage Storage (4°C, Inert Gas) Weighing Weighing (Fume Hood Only) Storage->Weighing Minimize Air Exposure Reaction Reaction (N2/Ar Atmosphere) Weighing->Reaction Degassed Solvents Quench Quench/Cleanup (Bleach Bath) Reaction->Quench Oxidize Residues Disposal Waste Disposal (Segregated) Quench->Disposal Neutralized Waste

Figure 2: Step-by-step operational workflow ensuring safety and product integrity.[1]

Emergency Response & Decontamination

ScenarioImmediate ActionSecondary Action
Skin Contact Wipe off excess dry material. Wash with soap and water for 15 mins.[2]Do not use bleach on skin (chemical burn risk). Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for 15 mins.[2] Remove contact lenses.[1][2][3]Seek immediate medical attention (Ophthalmologist).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag.Wipe area with 10% bleach solution to neutralize odor.
Spill (Solution) Absorb with vermiculite or sand.Collect in sealed container. Treat surface with bleach.

Waste Disposal & Logistics

Environmental Compliance: Thiols are often classified as "Stench" waste and require segregation to prevent facility-wide odor issues.

  • Segregation: Do not mix with general organic waste if unquenched. Use a dedicated "Thiol/Stench" waste bottle.

  • Labeling: Clearly label the container: "Contains Thiols/Mercaptans - Stench Hazard."

  • Quenching Waste: If possible, oxidize the waste stream with dilute bleach before disposal into the main organic waste container (check local EHS regulations).

  • Container: Use glass or HDPE bottles. Ensure the cap has a Teflon liner to prevent odor permeation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778 (Methyl 3-amino-4-methylbenzoate - Analog Reference). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Work with Thiols (Stench Chemicals). Not Voodoo. Retrieved from [Link]

  • University of Washington, Environmental Health & Safety. Stench Chemicals (Thiols) Standard Operating Procedure. Retrieved from [Link]

  • Columbia University, Environmental Health & Safety. SOP for Stench Chemicals. Retrieved from [Link]

Sources

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